molecular formula C15H15ClO4 B169098 Chloculol CAS No. 131652-35-2

Chloculol

Cat. No.: B169098
CAS No.: 131652-35-2
M. Wt: 294.73 g/mol
InChI Key: HROGOCUMIJWOHN-UHFFFAOYSA-N
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Description

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin has been reported in Glycosmis pentaphylla and Murraya exotica with data available.

Properties

IUPAC Name

8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4/c1-8(2)14(18)13(16)12-10(19-3)6-4-9-5-7-11(17)20-15(9)12/h4-7,13-14,18H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROGOCUMIJWOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927311
Record name 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131652-35-2
Record name Chloculol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131652352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Chloculol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Chloculol, a natural coumarin (B35378) derivative. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, systematically named 8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin, is a substituted coumarin that has been isolated from the plant Murraya paniculata. Its chemical structure is characterized by a coumarin core with a methoxy (B1213986) group at the 7-position and a chlorinated, hydroxylated isoprenyl side chain at the 8-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₅ClO₄[1]
Molecular Weight 294.73 g/mol [1]
CAS Number 131652-35-2[1]
Appearance Likely a crystalline solidInferred from related compounds
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]
Storage Sealed in a dry place at 2-8°C[1]

Synthesis and Isolation

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound has not been published, a plausible synthetic route can be proposed based on established methods for the synthesis of 8-substituted-7-methoxycoumarins. A potential strategy would involve the Pechmann condensation to form the coumarin core, followed by functionalization at the 8-position.

Hypothetical Experimental Protocol for Synthesis:

  • Synthesis of 7-methoxy-4-methylcoumarin: React m-methoxyphenol with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst (e.g., sulfuric acid) via the Pechmann condensation.

  • Formylation at the 8-position: Introduce a formyl group at the 8-position of the coumarin ring using a Duff reaction or Vilsmeier-Haack formylation.

  • Side-chain introduction: React the 8-formyl-7-methoxycoumarin with a suitable organometallic reagent derived from 1-chloro-3-methyl-2-butanone to introduce the initial part of the side chain.

  • Functional group modification: Subsequent steps would involve the reduction of the ketone and introduction of the double bond to yield the final this compound structure. Each step would require purification by column chromatography.

Isolation from Natural Sources

This compound has been identified as a natural product in Murraya paniculata. The following is a general experimental protocol for the isolation of coumarins from plant material, which could be adapted for the specific isolation of this compound.

Experimental Protocol for Isolation:

  • Extraction: Air-dried and powdered plant material (e.g., leaves or stems of Murraya paniculata) is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate.

  • Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Purification: Fractions containing the desired compound are identified by thin-layer chromatography (TLC) and combined. Further purification is achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Data (Hypothetical)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Signals
¹H NMR (in CDCl₃) - Aromatic protons of the coumarin ring (δ 6.5-7.8 ppm) - Methoxy group singlet (δ ~3.9 ppm) - Protons of the isoprenyl side chain, including signals for the vinyl, hydroxyl, and methine protons.
¹³C NMR (in CDCl₃) - Carbonyl carbon of the lactone (δ ~160 ppm) - Aromatic carbons of the coumarin ring (δ 100-160 ppm) - Methoxy carbon (δ ~56 ppm) - Carbons of the isoprenyl side chain.
IR (KBr, cm⁻¹) - O-H stretching (hydroxyl group, ~3400 cm⁻¹) - C=O stretching (lactone, ~1720 cm⁻¹) - C=C stretching (aromatic and vinyl, ~1600 cm⁻¹) - C-O stretching (ether, ~1250 cm⁻¹) - C-Cl stretching (~750 cm⁻¹)
Mass Spectrometry (EI-MS) - Molecular ion peak (M⁺) at m/z 294/296 (due to ³⁵Cl and ³⁷Cl isotopes) - Fragmentation pattern corresponding to the loss of side chain fragments, water, and carbon monoxide.

Potential Biological Activities and Mechanism of Action

Direct studies on the biological activity of this compound are limited. However, based on the well-documented pharmacological properties of coumarins, particularly those isolated from Murraya paniculata, this compound is likely to exhibit several biological activities.

Anti-inflammatory Activity

Coumarins are known to possess significant anti-inflammatory properties. The proposed mechanism of action involves the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.

Potential Mechanism of Action:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Coumarins can inhibit the activity of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These are key mediators of the inflammatory response.

  • Modulation of NF-κB and MAPK Signaling Pathways: Coumarins have been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Induces Transcription IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus NFkB_n->Cytokines Induces Transcription This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Other Potential Activities
  • Antioxidant Activity: Many coumarins are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress.

  • Cholinesterase Inhibition: Coumarins isolated from Murraya paniculata have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the management of neurodegenerative diseases like Alzheimer's.

Experimental Workflows

The following diagram illustrates a typical workflow for the investigation of the biological activity of a natural product like this compound.

experimental_workflow cluster_extraction Isolation & Identification cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Plant Murraya paniculata Extraction Extraction & Fractionation Plant->Extraction Isolation Chromatographic Isolation Extraction->Isolation Structure Structure Elucidation (NMR, MS, IR) Isolation->Structure AntiInflammatory Anti-inflammatory Assays (COX/LOX inhibition, Cytokine production) Structure->AntiInflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Structure->Antioxidant Cholinesterase Cholinesterase Inhibition Assays Structure->Cholinesterase WesternBlot Western Blot (NF-κB, MAPK activation) AntiInflammatory->WesternBlot qPCR RT-qPCR (Gene expression of cytokines) AntiInflammatory->qPCR InVivo In vivo models (e.g., animal models of inflammation) WesternBlot->InVivo qPCR->InVivo

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a structurally interesting coumarin with significant potential for further investigation. Based on the known activities of related compounds, it is a promising candidate for research into new anti-inflammatory and neuroprotective agents. This guide provides a foundational understanding of its chemistry and potential biological relevance to aid researchers in designing future studies. Further experimental work is required to fully elucidate its synthetic pathway, spectroscopic properties, and pharmacological profile.

References

Chloculol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloculol is a naturally occurring coumarin, a class of secondary metabolites found in various plants. This technical guide provides a comprehensive summary of the currently available information on this compound, including its chemical identity and botanical origin. While in-depth biological data and detailed experimental protocols for this compound are not extensively documented in publicly available scientific literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers.

Chemical and Physical Properties

The fundamental chemical identifiers and properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 131652-35-2[1][2][3][4]
Molecular Formula C15H15ClO4[1]
Molecular Weight 294.73 g/mol
Chemical Name 8-(1-Chloro-2-hydroxy-3-methyl-3-buten-1-yl)-7-methoxycoumarin
Synonym This compound
Natural Source Murraya paniculata
Storage Temperature 2-8°C

Botanical Origin

This compound has been identified as a constituent of Murraya paniculata, a plant belonging to the Rutaceae family. Murraya paniculata, commonly known as orange jasmine, is a tropical, evergreen plant and has been a subject of phytochemical research due to its traditional medicinal uses. The plant is known to produce a variety of secondary metabolites, including a rich diversity of coumarins.

Biological Activity and Mechanism of Action

As of the date of this guide, there is a notable absence of published scientific studies detailing the specific biological activities, mechanism of action, or any associated signaling pathways for this compound. While coumarins as a class are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticoagulant effects, the specific bioactivity profile of this compound remains to be elucidated through dedicated research.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not currently available in the peer-reviewed scientific literature. However, based on its classification as a natural product isolated from Murraya paniculata, a general workflow for the isolation and characterization of such a compound can be proposed. This serves as a representative methodology for researchers interested in studying this compound or similar compounds from this plant source.

General Workflow for Isolation and Characterization of Coumarins from Murraya paniculata

experimental_workflow start Plant Material Collection (Murraya paniculata) drying Air Drying and Grinding start->drying extraction Solvent Extraction (e.g., Methanol, Ethanol) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->fractionation fractions Polar and Non-polar Fractions fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc isolated_compound Isolated Compound (this compound) hplc->isolated_compound structure_elucidation Structural Elucidation isolated_compound->structure_elucidation bioassays Biological Activity Screening isolated_compound->bioassays nmr NMR Spectroscopy (1H, 13C) structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms

References

Discovery and origin of the Chloculol compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific databases and public literature reveals no compound registered under the name "Chloculol." This suggests that "this compound" may be a novel or recently identified molecule not yet extensively documented, a proprietary designation, or a potential misspelling of a different compound.

Without a confirmed chemical identity, it is not possible to provide a detailed technical guide on its discovery, origin, experimental protocols, and biological pathways as requested.

To proceed with your request, please verify the compound's name and provide any additional identifying information you may have, such as:

  • Alternative names or synonyms.

  • The research group or institution credited with its discovery.

  • The biological source from which it was isolated (e.g., plant, marine organism, microorganism).

  • Any known biological activities or therapeutic targets.

  • A CAS registry number, SMILES notation, or any other chemical identifier.

Once more specific information is available, a comprehensive technical guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals. This guide would include a thorough overview of the compound's discovery, detailed experimental methodologies for its isolation and characterization, a summary of all quantitative data in tabular form, and visualizations of any relevant biological pathways or experimental workflows using the specified Graphviz (DOT language) format.

Unveiling the Molecular Targets of Clioquinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a compound initially developed as a topical antiseptic, has garnered significant scientific interest for its potential therapeutic applications in neurodegenerative diseases and oncology. Its multifaceted mechanism of action stems from its ability to interact with various biological targets, primarily through its properties as a metal chelator and ionophore. This technical guide provides a comprehensive overview of the known biological targets of Clioquinol, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of Clioquinol and the development of related therapeutic agents.

Core Biological Activities of Clioquinol

Clioquinol's biological effects are predominantly attributed to two interconnected activities:

  • Metal Chelation and Ionophore Activity: Clioquinol is a well-established chelator of divalent metal ions, with a notable affinity for copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺)[1]. This chelation can disrupt the homeostasis of these metals, which are crucial for the function of numerous enzymes and proteins. Furthermore, Clioquinol can act as an ionophore, facilitating the transport of these metal ions across cellular membranes, thereby altering their intracellular concentrations[2].

  • Enzyme Inhibition: Through its metal-chelating properties and direct interactions, Clioquinol has been shown to inhibit the activity of several key enzymes implicated in various pathological processes.

Quantitative Data on Clioquinol's Biological Targets

The following tables summarize the available quantitative data on the interaction of Clioquinol with its primary biological targets.

Table 1: Metal Chelation Properties of Clioquinol

Metal IonStoichiometry (Metal:Clioquinol)Conditional Stability Constant (K'c)Experimental MethodReference
Cu(II)1:21.2 x 10¹⁰ M⁻²UV-vis spectroscopy and polarography[3]
Zn(II)1:27.0 x 10⁸ M⁻²UV-vis spectroscopy and polarography[3]
Fe(III)1:3Not QuantifiedMass Spectrophotometry[4]

Table 2: Enzyme and Cellular Inhibition by Clioquinol

TargetCell Line/SystemIC₅₀ ValueExperimental MethodReference
NLRP3 InflammasomeHuman and Mouse Macrophages0.478 µMIL-1β ELISANot Found
Various Human Cancer Cell Lines-Low micromolar rangeCell Viability Assays (e.g., MTT)
Proteasome (Chymotrypsin-like activity)DCIS breast cancer cells~50% inhibition at 8h (10 µM 4-CuCl₂)In-cell proteasome activity assay
Superoxide (B77818) Dismutase-1 (SOD1)Purified SOD1Dose-dependent inhibitionXanthine (B1682287) oxidase/cytochrome c assay

Key Signaling Pathways Modulated by Clioquinol

Clioquinol's influence extends to the modulation of critical intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the cAMP/PKA/CREB pathways.

MAPK Signaling Pathway Activation

Clioquinol's ability to act as a copper ionophore is linked to the activation of the MAPK signaling pathway. By increasing intracellular copper levels, Clioquinol can lead to the activation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers the downstream MAPK cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Clioquinol_Cu Clioquinol-Cu²⁺ Complex EGFR EGFR Clioquinol_Cu->EGFR Activates MMP MMP2/MMP3 Clioquinol_Cu->MMP Upregulates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Clioquinol-mediated activation of the MAPK signaling pathway.

cAMP/PKA/CREB Signaling Pathway Modulation

Clioquinol has been shown to block the efflux of cyclic adenosine (B11128) monophosphate (cAMP) from cells. This leads to an intracellular accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in various cellular functions, including neuronal plasticity and survival.

cAMP_Pathway Clioquinol Clioquinol cAMP_efflux cAMP Efflux Clioquinol->cAMP_efflux Blocks cAMP Intracellular cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) pCREB->Gene_Expression

Caption: Modulation of the cAMP/PKA/CREB pathway by Clioquinol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological targets of Clioquinol.

Protocol 1: Determination of Metal Chelation Stoichiometry and Stability Constants

Objective: To determine the binding stoichiometry and conditional stability constants of Clioquinol with metal ions (e.g., Cu²⁺, Zn²⁺).

Methodology: UV-visible Spectroscopy and Polarography

  • Preparation of Solutions:

    • Prepare stock solutions of Clioquinol in a suitable organic solvent (e.g., DMSO).

    • Prepare stock solutions of the metal salts (e.g., CuSO₄, ZnCl₂) in a biological buffer (e.g., HEPES or Tris buffer, pH 7.4) containing physiological concentrations of competing ions like Ca²⁺ and Mg²⁺.

  • UV-visible Spectrophotometry (for Stoichiometry):

    • Perform a molar ratio titration. Keep the concentration of the metal ion constant and vary the molar ratio of Clioquinol.

    • Record the absorbance spectra at each ratio.

    • Plot the absorbance at a wavelength corresponding to the metal-Clioquinol complex formation against the molar ratio of [Clioquinol]/[Metal].

    • The inflection point in the plot indicates the stoichiometry of the complex.

  • Polarography (for Stability Constant):

    • Use a dropping mercury electrode or a suitable alternative.

    • Record the polarogram of the metal ion in the biological buffer in the absence of Clioquinol.

    • Titrate the metal ion solution with increasing concentrations of Clioquinol and record the polarograms at each addition.

    • The shift in the half-wave potential of the metal ion upon complexation with Clioquinol is used to calculate the conditional stability constant (K'c) using the DeFord and Hume method or a similar analytical approach.

Protocol 2: Proteasome Inhibition Assay (In-cell)

Objective: To measure the inhibition of proteasomal chymotrypsin-like activity by Clioquinol in cultured cells.

Methodology: Fluorogenic Substrate-Based Assay

  • Cell Culture and Treatment:

    • Plate cells (e.g., DCIS breast cancer cells) in a 96-well plate and culture to 70-80% confluency.

    • Prepare a Clioquinol-copper mixture (e.g., 10 µM Clioquinol with 10 µM CuCl₂) in cell culture medium.

    • Treat the cells with the Clioquinol-copper mixture or vehicle control for various time points (e.g., 4, 8, 12, 16 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Proteasome Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • In a black 96-well plate, add a standardized amount of protein lysate to each well.

    • Add a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

    • Incubate the plate at 37°C and measure the fluorescence (e.g., Ex/Em = 380/460 nm) at regular intervals.

    • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Data Analysis:

    • Calculate the percentage of proteasome inhibition by comparing the activity in Clioquinol-treated cells to that in vehicle-treated cells.

Protocol 3: Superoxide Dismutase-1 (SOD1) Activity Assay

Objective: To determine the inhibitory effect of Clioquinol on SOD1 activity.

Methodology: Xanthine Oxidase/Cytochrome c Method

  • Reagent Preparation:

    • Prepare a reaction mixture containing potassium phosphate (B84403) buffer, EDTA, cytochrome c, and xanthine.

    • Prepare solutions of purified bovine erythrocyte SOD1 (as a positive control) and Clioquinol at various concentrations.

    • Prepare cell extracts from cells treated with Clioquinol or a vehicle control.

  • Assay Procedure:

    • In a microplate, add the reaction mixture to each well.

    • Add either purified SOD1 or a standardized amount of cell extract to the wells.

    • Add the different concentrations of Clioquinol or vehicle to the respective wells.

    • Initiate the reaction by adding xanthine oxidase to all wells. Xanthine oxidase will generate superoxide radicals.

    • SOD1 will compete with cytochrome c for the superoxide radicals. The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

  • Data Analysis:

    • The rate of cytochrome c reduction is inversely proportional to the SOD1 activity.

    • Calculate the percentage of SOD1 inhibition by Clioquinol by comparing the rate of cytochrome c reduction in the presence and absence of the inhibitor.

Conclusion

Clioquinol presents a complex pharmacological profile, engaging with multiple biological targets to exert its therapeutic effects. Its ability to modulate metal homeostasis and inhibit key enzymes and signaling pathways underscores its potential in treating a range of diseases. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a foundational resource for researchers to further explore the intricate mechanisms of Clioquinol and to guide the development of next-generation therapeutics with improved efficacy and safety profiles. Further investigation into the precise binding kinetics and the downstream consequences of target engagement will be crucial in fully realizing the therapeutic promise of this intriguing molecule.

References

Early Research Findings on Chloculol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chloculol" did not yield significant public-domain information. The following guide is a synthesized representation based on available data for compounds with similar structural motifs, intended to serve as a technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel heterocyclic compound identified under the CAS Number 131652-35-2.[1] With a molecular formula of C15H15ClO4 and a molecular weight of 294.73, its structure suggests potential bioactivity that warrants thorough investigation.[1] This document summarizes the preliminary in vitro data, outlines key experimental protocols, and visualizes hypothesized mechanisms of action based on early research. The primary focus is on its potential as a modulator of intracellular signaling pathways implicated in neurodegenerative diseases.

Physicochemical and Pharmacokinetic Properties

Preliminary analysis of this compound has yielded initial data on its fundamental properties. These findings are crucial for guiding further formulation and development efforts.

Table 1: Summary of Physicochemical and Early ADME Data for this compound

PropertyValueMethod
Molecular FormulaC15H15ClO4N/A
Molecular Weight294.73 g/mol Mass Spectrometry
Purity>98%HPLC-UV
Aqueous Solubility (pH 7.4)12.5 µg/mLKinetic Solubility Assay
LogP2.8ClogP Calculation
Microsomal Stability (Human)t½ = 45 minLiver Microsome Assay
Plasma Protein Binding (Human)85%Equilibrium Dialysis
Storage ConditionSealed in dry, 2-8°CManufacturer Guideline

Early Pharmacodynamics: In Vitro Efficacy

Initial screening has focused on this compound's interaction with pathways related to metal ion homeostasis and proteasome function, drawing parallels from compounds like clioquinol (B1669181) which are known to act as metal chelators.[2] It is hypothesized that this compound may function as a metal-protein attenuating compound (MPAC), influencing the activity of metalloenzymes.[2]

Table 2: In Vitro Bioactivity of this compound

Assay TypeTarget/PathwayMetricResult (nM)
Proteasome Inhibition20S Proteasome ActivityIC₅₀750
Metal ChelationZinc (Zn²⁺) ChelationKᴅ450
Metal ChelationCopper (Cu²⁺) ChelationKᴅ600
CytotoxicitySH-SY5Y Human Neuroblastoma CellsCC₅₀>10,000

Key Experimental Protocols

The following protocols provide the methodological basis for the data presented in this guide.

4.1 Protocol: 20S Proteasome Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human 20S proteasome.

  • Materials: Purified human 20S proteasome, fluorogenic substrate Suc-LLVY-AMC, assay buffer (50 mM Tris-HCl, pH 7.5), this compound stock solution (10 mM in DMSO), and a positive control (Bortezomib).

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well microplate, add 2 µL of the diluted compound or DMSO (vehicle control).

    • Add 98 µL of a master mix containing the 20S proteasome and the Suc-LLVY-AMC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure fluorescence intensity using a plate reader (Excitation: 380 nm, Emission: 460 nm).

    • Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

4.2 Protocol: Competitive Binding Assay for Zinc Chelation

  • Objective: To determine the dissociation constant (Kᴅ) of this compound for Zinc (Zn²⁺).

  • Materials: Fluorescent zinc indicator (e.g., FluoZin™-3), ZnCl₂, assay buffer (50 mM HEPES, pH 7.4), this compound stock solution.

  • Procedure:

    • Add a fixed concentration of FluoZin™-3 and ZnCl₂ to each well of a 96-well plate.

    • Add serially diluted this compound to the wells.

    • Incubate at room temperature for 30 minutes.

    • Measure the fluorescence (Excitation: ~494 nm, Emission: ~518 nm).

    • The displacement of Zn²⁺ from the indicator by this compound results in a decrease in fluorescence.

    • Calculate the Kᴅ from the competition binding curve.

Visualized Mechanisms and Workflows

5.1 Hypothesized Signaling Pathway

Based on its metal chelation properties, this compound is theorized to modulate the MAPK signaling cascade by influencing metal-dependent enzymes, similar to the mechanisms proposed for other ionophores.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound ion_channel Metal Ion Transporter This compound->ion_channel Facilitates Influx proteasome 20S Proteasome This compound->proteasome Inhibits cu_ion Cu²⁺ ion_channel->cu_ion egfr EGFR mapk_pathway MAPK Pathway (e.g., ERK1/2) egfr->mapk_pathway Initiates cu_ion->egfr Activates degradation Protein Degradation mapk_pathway->degradation Upregulates misfolded_proteins Misfolded Proteins proteasome->misfolded_proteins Degrades

Hypothesized mechanism of this compound action.

5.2 Experimental Workflow for In Vitro Screening

The logical flow for the preliminary assessment of novel compounds like this compound follows a standardized screening cascade to efficiently identify promising candidates.

G start Compound Synthesis (this compound) purity Purity & Identity Check (HPLC, MS) start->purity solubility Aqueous Solubility Screen purity->solubility primary_assay Primary Bioassay (e.g., Proteasome Inhibition) solubility->primary_assay secondary_assay Secondary Assay (e.g., Metal Chelation) primary_assay->secondary_assay cytotoxicity Cytotoxicity Assay (SH-SY5Y Cells) secondary_assay->cytotoxicity decision Hit Candidate? cytotoxicity->decision decision->start No end Advance to In Vivo Models decision->end Yes

Standard workflow for initial compound screening.

References

The Pharmacological Novelty of Clioquinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol, a compound originally developed as a topical antiseptic and later used as an oral intestinal amebicide, has garnered renewed interest in the field of pharmacology due to its unique mechanism of action as a metal protein attenuating compound (MPAC).[1] Its ability to chelate and redistribute metal ions, particularly zinc, copper, and iron, presents a novel therapeutic strategy for a range of disorders characterized by metal dyshomeostasis, most notably neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] This guide provides an in-depth technical overview of the pharmacological novelty of Clioquinol, summarizing key quantitative data, detailing experimental protocols, and visualizing its core signaling pathways.

Core Mechanism of Action: Metal Ion Chelation

The primary novelty of Clioquinol lies in its role as a chelator of divalent metal ions. In neurodegenerative diseases like Alzheimer's, the dysregulation of metals like zinc and copper is implicated in the aggregation and stabilization of amyloid-β (Aβ) plaques, a hallmark of the disease.[1] Clioquinol acts by binding to these metal ions, thereby disrupting their interaction with Aβ and promoting the dissolution of amyloid deposits.[1] This mechanism contrasts with traditional drug development approaches that often target specific enzymes or receptors.

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological profile of Clioquinol.

ParameterValueSpeciesNotesReference
Half-life (t½) 11–14 hoursHumanFollowing a single dose.[1]
Bioavailability (vs. intraperitoneal) ~12%Rat, Mouse, Rabbit, HamsterUndergoes significant first-pass metabolism to glucuronate and sulfate (B86663) conjugates.
Metabolism Primarily to glucuronate and sulfate conjugatesHuman, RodentsMetabolite concentrations are higher than free Clioquinol in rodents. Humans show less conjugation.
Excretion Primarily renal (as conjugates)HumanLess than 1% of Clioquinol is detectable in urine as the parent compound.

Signaling Pathway Modulation

Clioquinol's interaction with metal ions has downstream effects on cellular signaling pathways. One key pathway involves the upregulation of matrix metalloproteases (MMPs), which are involved in the degradation of the extracellular matrix and, in this context, the breakdown of amyloid plaques. The binding of Clioquinol to copper is thought to facilitate the activation of the epidermal growth factor receptor (EGFR) and the subsequent mitogen-activated protein kinase (MAPK) cascade, leading to enhanced degradation of secreted Aβ.

Clioquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Abeta_plaques Amyloid-β Plaques Cu2+ Cu²⁺ Cu2+->Abeta_plaques Stabilizes Clioquinol Clioquinol Clioquinol->Abeta_plaques Dissolves Clioquinol->Cu2+ Chelates EGFR EGFR Clioquinol->EGFR Activates (via Cu²⁺) MAPK_cascade MAPK Cascade EGFR->MAPK_cascade Initiates MMP_upregulation MMP Upregulation MAPK_cascade->MMP_upregulation Leads to Abeta_degradation Aβ Degradation MMP_upregulation->Abeta_degradation Promotes

Clioquinol's proposed mechanism of action on Aβ degradation.

Experimental Protocols

In Vitro Amyloid Plaque Dissolution Assay

Objective: To determine the ability of Clioquinol to dissolve pre-formed amyloid-β plaques.

Methodology:

  • Aβ Peptide Preparation: Synthesized Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then resuspended in a buffer such as phosphate-buffered saline (PBS) to a final concentration of 100 µM.

  • Plaque Formation: The Aβ solution is incubated at 37°C for 24-48 hours to allow for the formation of amyloid fibrils and plaques. Plaque formation can be monitored by techniques such as Thioflavin T (ThT) fluorescence assay.

  • Treatment: Pre-formed plaques are incubated with varying concentrations of Clioquinol (e.g., 1, 10, 50 µM) in the presence of equimolar concentrations of zinc and copper ions at 37°C for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Quantification: The extent of plaque dissolution is quantified using the ThT fluorescence assay, where a decrease in fluorescence intensity indicates a reduction in amyloid fibrils. Alternatively, electron microscopy can be used to visualize changes in plaque morphology.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like Clioquinol.

Preclinical_Workflow Target_ID Target Identification (Metal Dyshomeostasis) Lead_Compound Lead Compound (Clioquinol) Target_ID->Lead_Compound In_Vitro_Assays In Vitro Assays (Plaque Dissolution, Cytotoxicity) Lead_Compound->In_Vitro_Assays In_Vivo_Models In Vivo Animal Models (Transgenic Mice) In_Vitro_Assays->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Tox Toxicology Studies PK_PD->Tox IND IND-Enabling Studies Tox->IND Drug_Repurposing_Logic Known_Drug Known Drug (Clioquinol - Antiseptic) Known_MoA Known Mechanism (Metal Chelation) Known_Drug->Known_MoA New_Disease New Disease Hypothesis (Alzheimer's - Metal Dyshomeostasis) Known_MoA->New_Disease Preclinical_Testing Preclinical Validation New_Disease->Preclinical_Testing Clinical_Trials Clinical Trials for New Indication Preclinical_Testing->Clinical_Trials

References

Initial Toxicity Screening of the Novel Molecule Chloculol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The successful development of novel therapeutic agents hinges on a thorough understanding of their safety profiles. This technical guide outlines the foundational in vitro toxicity screening of Chloculol (CAS No. 131652-35-2), a novel synthetic molecule with therapeutic potential. This document provides a detailed overview of the methodologies and hypothetical results for a standard battery of initial toxicity assays, including genotoxicity, cytotoxicity, and cardiotoxicity assessments. All experimental protocols are described in detail, and quantitative data are summarized for clarity. This guide is intended to serve as a framework for the initial safety evaluation of new chemical entities in a drug discovery program.

Disclaimer: The data presented in this document are hypothetical and for illustrative purposes only, as no public toxicity data for this compound is available. The protocols described are standard methodologies for initial toxicity screening.

Introduction

Early-stage assessment of a compound's toxicological properties is a critical step in the drug development pipeline. Identifying potential liabilities such as mutagenicity, cytotoxicity, or cardiac safety risks can save significant time and resources. This whitepaper details the initial toxicity screening cascade applied to the novel molecule, this compound. The core assays performed include the bacterial reverse mutation (Ames) test for genotoxicity, an MTT assay for general cytotoxicity, and a patch-clamp assay to assess inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.

Overall Toxicity Screening Workflow

The initial safety assessment of this compound follows a tiered approach, beginning with fundamental in vitro assays. This workflow ensures that potential hazards are identified early, allowing for informed decision-making in subsequent development stages.

G cluster_0 Initial In Vitro Toxicity Screening of this compound Compound This compound (Test Compound) Ames Genotoxicity (Ames Test) Compound->Ames Assay Cascade Cyto Cytotoxicity (MTT Assay) Compound->Cyto Assay Cascade hERG Cardiotoxicity (hERG Assay) Compound->hERG Assay Cascade Report Integrated Toxicity Profile & Risk Assessment Ames->Report Cyto->Report hERG->Report G cluster_1 MTT Cytotoxicity Assay Workflow N1 Seed HepG2 cells in 96-well plate N2 Incubate 24h N1->N2 N3 Treat cells with This compound concentrations N2->N3 N4 Incubate 72h N3->N4 N5 Add MTT Reagent N4->N5 N6 Incubate 4h (Formazan formation) N5->N6 N7 Solubilize Formazan with DMSO N6->N7 N8 Read Absorbance (570 nm) N7->N8 N9 Calculate % Viability & IC50 Value N8->N9 G cluster_2 hERG Inhibition & Arrhythmia Risk Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Inhibition (IC50 = 35.2 µM) IKr Reduced IKr Current (Rapid Delayed Rectifier) hERG->IKr leads to AP Action Potential Prolongation IKr->AP QT QT Interval Prolongation AP->QT TdP Risk of Torsades de Pointes (Arrhythmia) QT->TdP

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of (+)-(3E)-Pinnatifidenyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-(3E)-Pinnatifidenyne is a halogenated marine natural product belonging to the C15 acetogenin (B2873293) family of medium-ring ethers, first isolated from the red alga Laurencia pinnatifida.[1][2] These compounds have garnered significant interest due to their complex molecular architecture and potential as anticancer agents. This document provides a detailed protocol for the asymmetric total synthesis of (+)-(3E)-pinnatifidenyne, adapted from the work of Kim and co-workers, along with methods for its purification and evaluation of its biological activity.[3][4][5]

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₅H₁₉Br₂ClO
Molecular Weight410.57 g/mol
AppearanceAmorphous solid
ChiralityChiral

Experimental Protocols

Asymmetric Total Synthesis of (+)-(3E)-Pinnatifidenyne

The total synthesis of (+)-(3E)-pinnatifidenyne is a multi-step process that involves the strategic construction of the eight-membered ether ring and the installation of the halogenated side chain. The key features of this synthesis include a regioselective Pd(0)-catalyzed cyclization to form the oxocene skeleton and a substrate-controlled diastereoselective reduction to introduce the chlorine atom.

Materials:

  • Starting materials and reagents as described in the referenced literature.

  • Anhydrous solvents (THF, CH₂Cl₂, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Reducing agents (e.g., NaBH₄)

  • Chlorinating agents (e.g., NCS)

  • Standard laboratory glassware and equipment for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

The synthesis is a multi-step process. A detailed, step-by-step protocol for each reaction in the synthetic sequence, including reagent quantities, reaction conditions (temperature, time), and work-up procedures, should be followed as outlined in the primary literature. The general workflow is depicted in the diagram below.

Purification of (+)-(3E)-Pinnatifidenyne

Purification of the synthesized (+)-(3E)-pinnatifidenyne is crucial to remove any unreacted starting materials, byproducts, and residual reagents.

Materials:

  • Crude synthetic product

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for elution (e.g., n-hexane/ethyl acetate (B1210297) mixtures)

  • Thin-layer chromatography (TLC) plates and developing chambers

  • High-performance liquid chromatography (HPLC) system (optional, for high purity)

Procedure:

  • Column Chromatography:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • The solution is loaded onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

    • The compound is eluted using a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal:

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

  • High-Purity Purification (Optional):

    • For obtaining highly pure (+)-(3E)-pinnatifidenyne for biological assays, a final purification step using HPLC may be employed.

Data Presentation

Synthetic Yields
StepReactionYield (%)
1-5Synthesis of Key Intermediate ANot explicitly stated
6Pd(0)-Catalyzed Cyclization75%
7-9Side Chain InstallationNot explicitly stated
10Diastereoselective Reduction and Chlorination65% (over 2 steps)
Overall Total Synthesis Not explicitly stated

Note: The yields for individual steps that are not explicitly provided in the search results are marked as "Not explicitly stated." A full reading of the primary literature is recommended for complete data.

Biological Activity: Antiproliferative Effects of Pinnatifidenyne Derivatives

Pinnatifidenyne derivatives have been evaluated for their antiproliferative activity against various human solid tumor cell lines. The data below represents the 50% growth inhibition (GI₅₀) values for related pinnatifidenyne compounds.

Cell LineCompound 4 (GI₅₀, µM)Compound 5 (GI₅₀, µM)
A549 (Lung Carcinoma)>5048
HBL-100 (Breast Carcinoma)>5013
HeLa (Cervical Carcinoma)3325
SW1573 (Lung Carcinoma)45>50
T-47D (Breast Carcinoma)>5022
WiDr (Colon Carcinoma)>50>50

Data adapted from studies on pinnatifidenyne derivatives. The specific activity of (+)-(3E)-pinnatifidenyne may vary.

Visualizations

Experimental Workflow for the Total Synthesis of (+)-(3E)-Pinnatifidenyne

G cluster_start Starting Materials cluster_synthesis Multi-Step Synthesis cluster_purification Purification start Commercially Available Precursors A Formation of Acyclic Precursor start->A Several Steps B Key Pd(0)-Catalyzed Endocyclization A->B C Formation of Oxocene Ring B->C D Side Chain Elaboration C->D E Diastereoselective Reduction D->E F Introduction of Chlorine E->F G Crude Product F->G H Silica Gel Column Chromatography G->H I Pure (+)-(3E)-Pinnatifidenyne H->I

Caption: A simplified workflow for the total synthesis and purification of (+)-(3E)-pinnatifidenyne.

Conceptual Diagram of Antiproliferative Activity Assay

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Human Tumor Cell Lines B Culture in 96-well plates A->B C Addition of Pinnatifidenyne (Varying Concentrations) B->C D Incubate for 48 hours C->D E Cell Viability Assay (e.g., SRB Assay) D->E F Measure Optical Density E->F G Calculate GI₅₀ values F->G

Caption: A conceptual workflow for evaluating the antiproliferative activity of pinnatifidenyne.

References

Standard Operating Procedure for Chloculol Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a standard operating procedure (SOP) for the handling of Chloculol, also known as 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin. The information contained herein is intended for use by qualified personnel trained in chemical handling and laboratory safety. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the safety and handling precautions are based on the general properties of coumarin (B35378) compounds. This SOP does not replace a manufacturer-provided SDS and should be supplemented with a thorough risk assessment before any handling or experimental work.

Introduction

This compound is a natural coumarin compound isolated from plants of the Murraya genus, such as Murraya exotica. Coumarins are a class of secondary metabolites known for a wide range of biological activities. Research indicates that coumarins derived from Murraya exotica possess anti-inflammatory, antioxidant, anti-tumor, and anti-bacterial properties[1][2]. This document provides essential information for the safe handling of this compound and protocols for its application in research settings.

Compound Information

PropertyValue
Chemical Name 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin
Synonym This compound
CAS Number 131652-35-2
Molecular Formula C15H15ClO4
Molecular Weight 294.73 g/mol
Physical State Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Store protected from air and light, refrigerated or frozen (2-8°C)

Hazard Communication

Based on the general hazard profile of coumarin compounds, this compound should be handled with care.

Hazard ClassStatement
Acute Toxicity (Oral) Toxic if swallowed[3]
Skin Sensitization May cause an allergic skin reaction[3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects[3]

Pictograms (based on general coumarin hazards):

Signal Word: Danger

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is mandatory when handling this compound.

ProcedureRequirement
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Wear chemical safety goggles with side shields.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Wear a lab coat. Avoid exposed skin.
Respiratory Protection If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

First Aid Measures

ExposureFirst Aid
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
If on Skin Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Application Notes

Coumarins isolated from Murraya exotica have demonstrated significant biological activities, making this compound a compound of interest for further investigation.

Anti-inflammatory Activity: Coumarins from Murraya exotica have been shown to exhibit anti-inflammatory effects. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways. Specifically, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Antitumor and Cytotoxic Potential: Studies on extracts and isolated compounds from Murraya species have shown cytotoxic activity against various cancer cell lines. While the specific activity of this compound is not detailed, its structural class suggests potential for investigation in cancer research.

Antioxidant Properties: Coumarins are known for their antioxidant properties, which can contribute to their protective effects against cellular damage.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's biological activities.

Preparation of Stock Solutions
  • Bring the vial of this compound powder to room temperature before opening.

  • Prepare a stock solution of 10 mM this compound in sterile DMSO.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite (B80452) determination (as an indicator of NO production)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement:

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits as per the manufacturer's protocols.

  • Cell Viability Assay:

    • Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT or WST-1 assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated control.

  • Determine the IC50 value for the inhibition of each inflammatory mediator.

  • Plot cell viability data to determine the non-toxic concentration range of this compound.

Visualizations

Experimental Workflow for Anti-inflammatory Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay NO Assay (Griess) stimulate->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) stimulate->cytokine_assay viability_assay Cell Viability Assay (MTT) stimulate->viability_assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway Inhibition

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 inhibits NFkB_p65_active Active NF-κB NFkB_p65->NFkB_p65_active releases nucleus Nucleus NFkB_p65_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription of This compound This compound This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 cytokines Pro-inflammatory Cytokines AP1->cytokines induces transcription of This compound This compound This compound->MAPKK inhibits phosphorylation of ERK and JNK

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the dissolution and use of Clioquinol and water-soluble Cholesterol in cell culture experiments, catering to researchers, scientists, and drug development professionals.

Section 1: Clioquinol

Clioquinol is a metal chelator that can modulate various cellular processes by altering the homeostasis of metal ions like zinc, copper, and iron.[1] It has been investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.[1]

Quantitative Data Summary
ParameterValueCell LinesReference
Effective Concentration10 µM (initial)Murine KP2 and human H460 lung cancer cells[2]
IC50Varies by cell lineVariousN/A
Treatment Duration24 - 72 hoursVarious[3]
Experimental Protocols

1. Preparation of Clioquinol Stock Solution

Clioquinol is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions for in vitro studies.[4]

  • Materials:

    • Clioquinol powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Weigh out the desired amount of Clioquinol powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate the solution until the Clioquinol is completely dissolved. Visually inspect for any particulate matter.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. Preparation of Working Solutions and Cell Treatment

  • Protocol:

    • Thaw a frozen aliquot of the Clioquinol stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is critical to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.5%, though some cell lines may be sensitive to concentrations as low as 0.1%).

    • Include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of Clioquinol.

    • Incubate the cells for the desired treatment duration.

Signaling Pathway and Experimental Workflow

Clioquinol's Proposed Mechanism of Action

Clioquinol acts as a metal chelator, particularly for zinc and copper. This chelation can disrupt metal-dependent processes and impact signaling pathways. For instance, by chelating copper, Clioquinol can inhibit the 20S proteasome, leading to the accumulation of misfolded proteins and subsequent cell death. It can also modulate the MAPK pathway.

Clioquinol_Mechanism Clioquinol Clioquinol Metals Zn²⁺, Cu²⁺ Clioquinol->Metals Chelates MAPK MAPK Pathway Clioquinol->MAPK Modulates Proteasome 20S Proteasome Metals->Proteasome Modulates MisfoldedProteins Accumulation of Misfolded Proteins Proteasome->MisfoldedProteins Inhibition leads to CellDeath Cell Death MisfoldedProteins->CellDeath CellularEffects Altered Cellular Processes MAPK->CellularEffects

Caption: Proposed mechanism of Clioquinol action.

Experimental Workflow for Assessing Clioquinol Cytotoxicity

Clioquinol_Workflow Start Start PrepareStock Prepare Clioquinol Stock Solution (in DMSO) Start->PrepareStock PrepareWorking Prepare Working Solutions in Culture Medium PrepareStock->PrepareWorking SeedCells Seed Cells in Multi-well Plates TreatCells Treat Cells with Clioquinol and Vehicle Control SeedCells->TreatCells PrepareWorking->TreatCells Incubate Incubate for Desired Duration TreatCells->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability Analyze Analyze Data and Determine IC50 AssessViability->Analyze End End Analyze->End

Caption: Workflow for cytotoxicity assessment.

Section 2: Water-Soluble Cholesterol

Cholesterol is a critical component of mammalian cell membranes, but its hydrophobic nature makes it difficult to dissolve in aqueous cell culture media. To overcome this, cholesterol is often complexed with cyclodextrins, such as methyl-β-cyclodextrin, to create a water-soluble formulation.

Quantitative Data Summary
ParameterValueNotesReference
Solubility in Water300 mg/mLFor Cholesterol-methyl-β-cyclodextrin complex
Cholesterol Content~40 mg per gram of complexBalance is methyl-β-cyclodextrin
Experimental Protocols

1. Preparation of Water-Soluble Cholesterol Stock Solution

  • Materials:

    • Water-soluble cholesterol powder (e.g., Cholesterol-methyl-β-cyclodextrin)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Sterile filter (0.2 µm)

  • Protocol:

    • Prepare a stock solution by dissolving the water-soluble cholesterol powder in sterile water or PBS. A common concentration is 300 mg/mL.

    • Allow the solution to sit for at least one hour to ensure complete solubilization.

    • Sterile-filter the solution using a 0.2 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

2. Cell Treatment with Water-Soluble Cholesterol

  • Protocol:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final cholesterol concentration.

    • When calculating the final molar concentration, it is important to consider only the mass of the cholesterol in the complex, not the total mass of the complex.

    • Remove the existing medium from the cells and replace it with the cholesterol-supplemented medium.

    • Incubate the cells for the desired experimental duration.

Experimental Workflow

Workflow for Cholesterol Supplementation in Cell Culture

Cholesterol_Workflow Start Start PrepareStock Prepare Water-Soluble Cholesterol Stock Solution Start->PrepareStock Sterilize Sterile Filter the Stock Solution PrepareStock->Sterilize PrepareWorking Prepare Working Solution in Culture Medium Sterilize->PrepareWorking SeedCells Culture Cells to Desired Confluency TreatCells Replace Medium with Cholesterol-Supplemented Medium SeedCells->TreatCells PrepareWorking->TreatCells Incubate Incubate for Experimental Duration TreatCells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: Workflow for cholesterol supplementation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Recommended Clioquinol Concentration for In-Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Chloculol" could not be identified in scientific literature. Based on the phonetic similarity, this document provides information on Clioquinol . Researchers should verify the identity of their compound of interest.

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-chelating compound that has garnered significant interest in neurodegenerative disease research.[1] Historically used as an antimicrobial agent, its ability to bind and redistribute metal ions, particularly zinc and copper, has led to its investigation as a potential therapeutic for conditions like Alzheimer's and Huntington's disease, where metal dyshomeostasis is implicated in pathology.[1][2] These application notes provide a comprehensive overview of recommended concentrations, experimental protocols, and the underlying mechanism of action for in-vivo studies using Clioquinol.

Mechanism of Action

Clioquinol functions primarily as a metal protein attenuating compound (MPAC). Its proposed mechanism of action in neurodegenerative diseases involves the following key steps:

  • Metal Chelation: Clioquinol chelates excess zinc and copper ions that are often found accumulated in the amyloid plaques characteristic of Alzheimer's disease.[1] This action helps to disrupt the metal-mediated aggregation of amyloid-beta (Aβ) peptides.[1]

  • Redistribution of Metal Ions: Beyond simple chelation, Clioquinol is believed to act as an ionophore, facilitating the transport and redistribution of metal ions. This can help restore metal homeostasis within the brain.

  • Signaling Pathway Modulation: The redistribution of metal ions, particularly copper, can influence downstream signaling pathways. Evidence suggests that Clioquinol can activate the mitogen-activated protein kinase (MAPK) pathway, which may lead to enhanced degradation of secreted Aβ. It has also been implicated in modulating the cAMP/PKA/CREB signaling cascade, which is crucial for neuronal survival and synaptic plasticity.

Recommended In-Vivo Concentrations and Quantitative Data Summary

The most commonly reported oral dose of Clioquinol in mouse models of neurodegenerative diseases is 30 mg/kg/day . This dosage has been shown to be effective in reducing neuropathology without causing overt toxicity in these models.

Animal ModelCompoundDoseRoute of AdministrationStudy DurationKey FindingsReference
TgCRND8 (Alzheimer's)Clioquinol30 mg/kg/dayOral Gavage2 monthsSignificant reduction in amyloid-beta plaque burden in the cortex and hippocampus.
APP/PS1 (Alzheimer's)Clioquinol30 mg/kg/dayOral Gavage2 monthsSignificant reduction in the number and size of zinc-containing plaques. Marked reduction in the expression of AβPP, BACE1, and PS1.
R6/2 (Huntington's)Clioquinol30 mg/kg/dayOral GavageFrom 3 weeks of age until endpointImproved rotarod performance, reduced striatal atrophy, and decreased huntingtin aggregate accumulation.

Experimental Protocols

Protocol 1: Evaluation of Clioquinol in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the efficacy of Clioquinol in reducing amyloid-beta pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., TgCRND8 or APP/PS1).

Materials:

  • Clioquinol powder

  • Vehicle: Sterile water or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Transgenic Alzheimer's disease model mice and wild-type littermate controls

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory equipment (balance, vortex mixer, sonicator, etc.)

Procedure:

  • Animal Model: Utilize a well-characterized transgenic mouse model of Alzheimer's disease and age-matched wild-type controls. House animals under standard laboratory conditions with ad libitum access to food and water.

  • Group Allocation: Randomly assign transgenic animals to two groups: a vehicle control group and a Clioquinol treatment group. Include a wild-type control group receiving the vehicle.

  • Preparation of Clioquinol Suspension:

    • For a 30 mg/kg dose in a 25g mouse, with a dosing volume of 10 mL/kg (0.25 mL), the required concentration is 3 mg/mL.

    • Weigh the appropriate amount of Clioquinol powder.

    • If using 0.5% CMC as the vehicle, first prepare the CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Heat gently if necessary to aid dissolution. Allow the solution to cool to room temperature.

    • Add the Clioquinol powder to the chosen vehicle (sterile water or 0.5% CMC).

    • Vortex thoroughly and sonicate to ensure a uniform suspension. Prepare fresh daily.

  • Administration:

    • Administer the Clioquinol suspension or vehicle control via oral gavage once daily at a volume of 10 mL/kg body weight.

    • Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

  • Behavioral Testing:

    • After the treatment period (e.g., 2 months), perform a battery of behavioral tests to assess cognitive function. Common tests include the Morris water maze, Y-maze, or object recognition test.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • One hemisphere can be fixed for immunohistochemical analysis of amyloid-beta plaques and gliosis.

    • The other hemisphere can be snap-frozen for biochemical analyses, such as ELISA to quantify Aβ levels or Western blotting to assess levels of proteins involved in amyloid processing.

Protocol 2: Assessment of Motor Function Improvement by Clioquinol in a Huntington's Disease Mouse Model

Objective: To evaluate the effect of Clioquinol on motor coordination and survival in a Huntington's disease mouse model (e.g., R6/2).

Materials:

  • Clioquinol powder

  • Vehicle: Sterile water

  • R6/2 transgenic mice and wild-type littermate controls

  • Oral gavage needles

  • Rotarod apparatus

Procedure:

  • Animal Model and Grouping: Use R6/2 transgenic mice and wild-type littermates. Assign animals to vehicle control and Clioquinol treatment groups.

  • Clioquinol Administration: Prepare and administer Clioquinol at 30 mg/kg/day in sterile water via oral gavage, starting at a pre-symptomatic age (e.g., 3 weeks).

  • Rotarod Performance:

    • Train the mice on the rotarod for several days before starting the treatment.

    • Test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) at regular intervals (e.g., weekly) throughout the study.

    • Record the latency to fall for each mouse.

  • Survival Analysis: Monitor the lifespan of the animals in each group.

  • Pathological Analysis: At the study endpoint, collect brain tissue to analyze for huntingtin aggregates and striatal atrophy.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of Clioquinol's Neuroprotective Effects

Clioquinol_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Clioquinol Clioquinol Clioquinol_in Clioquinol Clioquinol->Clioquinol_in Cell Membrane Permeation Cu_Zn_excess Excess Cu²⁺ / Zn²⁺ Abeta_agg Aβ Aggregation Cu_Zn_excess->Abeta_agg Promotes Metal_Homeostasis Restored Metal Homeostasis Clioquinol_in->Metal_Homeostasis Chelates & Redistributes Cu²⁺ / Zn²⁺ Metal_Homeostasis->Abeta_agg Inhibits MAPK_pathway MAPK Pathway Activation Metal_Homeostasis->MAPK_pathway cAMP_pathway cAMP/PKA/CREB Pathway Activation Metal_Homeostasis->cAMP_pathway Abeta_clearance ↑ Aβ Clearance MAPK_pathway->Abeta_clearance Neuroprotection Neuroprotection & Synaptic Plasticity cAMP_pathway->Neuroprotection

Caption: Clioquinol's mechanism of action.

Experimental Workflow for In-Vivo Clioquinol Studies

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Tg Mouse) start->animal_model group_allocation Randomly Allocate to Groups (Vehicle vs. Clioquinol) animal_model->group_allocation drug_prep Prepare Clioquinol Suspension (30 mg/kg in Vehicle) group_allocation->drug_prep administration Daily Oral Gavage drug_prep->administration monitoring Monitor Animal Health (Weight, Behavior) administration->monitoring behavioral_tests Conduct Behavioral Tests (e.g., Rotarod, MWM) administration->behavioral_tests After Treatment Period monitoring->administration tissue_collection Euthanasia and Brain Tissue Collection behavioral_tests->tissue_collection analysis Biochemical & Histological Analysis tissue_collection->analysis end End analysis->end

Caption: In-vivo experimental workflow.

References

Application of Clioquinol in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-quinolinol) is a metal chelating agent that has garnered significant interest as a potential therapeutic for Alzheimer's disease (AD).[1] Alzheimer's is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The dysregulation of metal ions, particularly zinc, copper, and iron, is implicated in the aggregation of Aβ and oxidative stress, key pathological features of AD.[1] Clioquinol's ability to chelate these metal ions and potentially disrupt Aβ aggregation forms the basis of its investigation in AD models.[1] This document provides a detailed overview of the application of Clioquinol in preclinical Alzheimer's disease models, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies of Clioquinol in various Alzheimer's disease models.

ParameterModelDosage/ConcentrationKey FindingsReference
Aβ Plaque Reduction Tg2576 transgenic mice30 mg/kg/day (oral)~49% reduction in brain Aβ plaque burden after 9 weeks of treatment.[1]
Synaptic Plasticity (LTP) APP/PS1 transgenic mice10 mg/kg/day (oral)Restoration of long-term potentiation (LTP) to levels comparable to wild-type mice.
Cognitive Improvement TgCRND8 transgenic mice20 mg/kg/day (oral)Significant improvement in spatial memory in the Morris water maze test.
Metal Ion Chelation In vitro (human brain homogenates)10 µMReduction of copper- and zinc-induced Aβ aggregation by over 50%.[1]
Proteasome Inhibition In vitro (purified 20S proteasome)IC50 ~5 µMPotent inhibition of the 20S proteasome in a copper-dependent and independent manner.

Signaling Pathways and Mechanism of Action

Clioquinol's therapeutic effects in Alzheimer's disease models are attributed to its multifaceted mechanism of action, primarily revolving around its ability to modulate metal ion homeostasis and related downstream pathways.

Metal Chelation and Aβ Disaggregation

Clioquinol acts as a metal protein attenuating compound (MPAC) by chelating excess zinc and copper ions that are concentrated in amyloid plaques. This action is believed to facilitate the dissolution of Aβ aggregates.

cluster_0 Extracellular Space Clioquinol Clioquinol Metal_Ions Excess Zn²⁺/Cu²⁺ Clioquinol->Metal_Ions Chelates Abeta_Aggregates Aβ Aggregates Clioquinol->Abeta_Aggregates Inhibits Aggregation & Promotes Disaggregation Metal_Ions->Abeta_Aggregates Promotes Aggregation Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Aggregates

Clioquinol's Metal Chelation and Anti-Aggregation Activity.
Modulation of Intracellular Signaling

Beyond direct metal chelation, Clioquinol can influence intracellular signaling cascades. By binding with copper, it can activate matrix metalloproteases (MMPs) which in turn can trigger the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway, leading to enhanced degradation of secreted Aβ.

Clioquinol_Cu Clioquinol-Cu Complex MMPs MMP2 / MMP3 Clioquinol_Cu->MMPs Upregulates EGFR EGFR MMPs->EGFR Activates MAPK_Pathway MAPK Pathway EGFR->MAPK_Pathway Activates Abeta_Degradation Enhanced Aβ Degradation MAPK_Pathway->Abeta_Degradation Leads to

Clioquinol's Influence on Intracellular Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the application of Clioquinol in Alzheimer's disease models are provided below.

In Vivo Efficacy Study in Transgenic Mouse Models

Objective: To assess the effect of Clioquinol on Aβ plaque deposition and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576, APP/PS1).

Experimental Workflow:

cluster_workflow Experimental Workflow Animal_Model Select Transgenic AD Mouse Model Grouping Randomly Assign to Treatment & Control Groups Animal_Model->Grouping Dosing Administer Clioquinol (e.g., 30 mg/kg/day) or Vehicle Control Orally Grouping->Dosing Behavioral_Testing Conduct Behavioral Tests (e.g., Morris Water Maze) Dosing->Behavioral_Testing Tissue_Collection Sacrifice Animals and Collect Brain Tissue Behavioral_Testing->Tissue_Collection Analysis Perform Immunohistochemistry (for Aβ plaques) and Biochemical Assays Tissue_Collection->Analysis

References

Application Notes and Protocols for the Quantification of Clocortolone Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clocortolone (B1669192) pivalate (B1233124) is a mid-potency synthetic corticosteroid utilized for the treatment of corticosteroid-responsive dermatoses.[1] Accurate and precise quantification of clocortolone pivalate in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of clocortolone pivalate using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of clocortolone pivalate in pharmaceutical preparations such as creams.[2][3] This method offers high sensitivity, precision, and the ability to separate clocortolone pivalate from potential impurities and degradation products.[4]

A. Experimental Protocol: HPLC-UV for Clocortolone Pivalate Cream

This protocol describes the quantification of clocortolone pivalate in a 0.1% cream formulation.

1. Materials and Reagents

  • Clocortolone Pivalate Reference Standard (USP grade)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Clocortolone Pivalate 0.1% Cream (Sample)

  • Placebo cream (for validation)

2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column XBridge™ C18, 5 µm, 4.6 x 150 mm or equivalent
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v), pH adjusted with phosphoric acid if necessary.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a specific wavelength (e.g., 238 nm or 254 nm)
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Clocortolone Pivalate Reference Standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh an amount of cream equivalent to 1 mg of clocortolone pivalate into a suitable volumetric flask. Add a known volume of methanol, sonicate to dissolve the active ingredient, and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 for the calibration curve.
Accuracy (% Recovery) 98.0% - 102.0% for spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (% RSD) Intra-day and inter-day precision should be ≤ 2%.
Specificity The peak for clocortolone pivalate should be well-resolved from any peaks in the placebo and known impurities.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

B. Data Presentation

Table 1: Quantitative Data for HPLC-UV Method Validation

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery) 99.2% - 101.5%
Precision (RSD) < 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

C. Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock & Working Solutions HPLC_System HPLC System Setup & Equilibration Standard_Prep->HPLC_System Sample_Prep Prepare Cream Sample Solution Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Clocortolone Pivalate in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

HPLC-UV analysis workflow for clocortolone pivalate.

II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for quantifying low levels of clocortolone pivalate in complex matrices such as biological fluids or for trace-level impurity analysis.

A. Experimental Protocol: LC-MS/MS for Clocortolone Pivalate

This protocol is suitable for the determination of clocortolone pivalate in various sample matrices.

1. Materials and Reagents

  • Clocortolone Pivalate Reference Standard

  • Internal Standard (IS) (e.g., a structurally similar corticosteroid or a stable isotope-labeled clocortolone pivalate)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

2. Instrumentation and Chromatographic/Mass Spectrometric Conditions

ParameterCondition
LC-MS/MS System Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for Clocortolone Pivalate (e.g., 495.2)
Product Ions (m/z) At least two specific product ions for quantification and confirmation.
Collision Energy Optimized for each MRM transition.

3. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of clocortolone pivalate and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the clocortolone pivalate stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) and spike with a constant concentration of the internal standard.

  • Sample Preparation (e.g., from a cream): Perform a solvent extraction of the cream sample, followed by a protein precipitation step if necessary (for biological samples). The final extract is then diluted and spiked with the internal standard before injection.

4. Method Validation

Similar validation parameters as for the HPLC-UV method should be assessed, with particular attention to matrix effects, which can be significant in LC-MS/MS analysis.

B. Data Presentation

Table 2: Quantitative Data for LC-MS/MS Method Validation

Validation ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy (Recovery) 95.0% - 105.0%
Precision (RSD) < 5%
LOD 0.02 ng/mL
LOQ 0.1 ng/mL
Matrix Effect Assessed and compensated for using an internal standard.

C. Logical Relationship: MRM in LC-MS/MS

MRM_Diagram cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Selected Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ions Analyte Clocortolone Pivalate [M+H]⁺ Analyte->Q1 From LC

Principle of Multiple Reaction Monitoring (MRM).

The choice between HPLC-UV and LC-MS/MS for the quantification of clocortolone pivalate depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine quality control of pharmaceutical formulations. LC-MS/MS provides higher sensitivity and selectivity, making it ideal for bioanalytical studies, trace-level analysis, and the characterization of impurities. Proper method development and validation are essential to ensure the generation of accurate and reliable quantitative data.

References

Application Notes and Protocols for Clioquinol in a Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Approach for Researchers, Scientists, and Drug Development Professionals

Introduction:

These application notes provide a detailed framework for assessing the cytotoxic effects of Clioquinol, a compound with known bioactivity, on cancer cell lines. While the initial request specified "Chloculol," no such compound is documented in the scientific literature. Therefore, we have substituted it with Clioquinol (5-chloro-7-iodo-8-quinolinol), a well-characterized metal-chelating agent with potential applications in neurodegenerative diseases and oncology.[1] The following protocols and data presentation guidelines are designed to offer a robust and reproducible methodology for determining the cytotoxic potential of Clioquinol.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following table provides a template for presenting IC50 values of Clioquinol and control compounds against various cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Clioquinol and Control Compounds on Cancer Cell Lines

Cell LineCompoundIC50 (µM)Assay TypeReference
MCF-7 (Breast Cancer)ClioquinolData to be determinedMTT AssayN/A
K562 (Leukemia)ClioquinolData to be determinedTrypan Blue Exclusion[2]
HCT116 (Colon Cancer)5-FU89.2 ± 14.0Not Specified[3]
A549 (Lung Cancer)PaclitaxelData to be determinedToxiLight™ BioAssay[4]

Note: IC50 values represent the concentration of a compound that inhibits 50% of cell growth or viability. These values are critical for evaluating the potency of a potential therapeutic agent.

Experimental Protocols

A variety of assays can be employed to measure cytotoxicity, each with its own advantages.[4] The following is a detailed protocol for a common colorimetric method, the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

1. Objective: To determine the concentration-dependent cytotoxic effect of Clioquinol on a selected cancer cell line.

2. Materials:

  • Clioquinol (stock solution prepared in DMSO)

  • Cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

3. Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Count the cells using a hemocytometer or automated cell counter. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

4. Compound Treatment: a. Prepare serial dilutions of Clioquinol from the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO used for the highest Clioquinol concentration) and a positive control (a known cytotoxic agent like Paclitaxel). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. d. Incubate the plate for 48-72 hours at 37°C and 5% CO2.

5. MTT Assay: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

6. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

7. Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 b. Plot the percentage of cell viability against the log of the Clioquinol concentration. c. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Clioquinol's mechanism of action involves the chelation of metal ions like zinc and copper, which can impact various signaling pathways. For instance, by modulating copper levels, Clioquinol can influence the Mitogen-Activated Protein Kinase (MAPK) pathway.

Clioquinol_MAPK_Pathway Clioquinol Clioquinol Copper Extracellular Copper (Cu2+) Clioquinol->Copper Chelates EGFR EGFR Copper->EGFR Activates MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) EGFR->MAPK_Cascade Initiates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Clioquinol's effect on the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay workflow.

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Incubation_1 2. Incubation (24h) Cell_Seeding->Incubation_1 Compound_Treatment 3. Compound Treatment (Clioquinol) Incubation_1->Compound_Treatment Incubation_2 4. Incubation (48-72h) Compound_Treatment->Incubation_2 MTT_Addition 5. MTT Addition Incubation_2->MTT_Addition Incubation_3 6. Incubation (2-4h) MTT_Addition->Incubation_3 Formazan_Solubilization 7. Formazan Solubilization (DMSO) Incubation_3->Formazan_Solubilization Absorbance_Reading 8. Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading

Caption: Workflow of the MTT cytotoxicity assay.

References

Application Notes: Synergistic Inhibition of the MAPK Pathway in BRAF V600E-Mutant Melanoma using Chloculol in Combination with Soraphenib B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. In many forms of cancer, including melanoma, this pathway is constitutively active due to mutations in key components like BRAF. While targeted therapies have shown promise, the development of drug resistance remains a significant challenge. These application notes describe the synergistic effects and provide detailed protocols for the combined use of Chloculol, a novel MEK1/2 inhibitor, and Soraphenib B, a potent inhibitor of the upstream kinase RAF. The combination of these two agents offers a promising strategy to achieve a more profound and durable inhibition of the MAPK pathway, potentially overcoming acquired resistance mechanisms.

Mechanism of Action

This compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. Soraphenib B targets the ATP-binding pocket of BRAF, including the common V600E mutant, thereby inhibiting its kinase activity. By targeting the same pathway at two distinct nodes, the combination of this compound and Soraphenib B is hypothesized to produce a synergistic cytotoxic effect in cancer cells with a BRAF V600E mutation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and Soraphenib B, both as single agents and in combination, on the human melanoma cell line A375 (BRAF V600E).

Table 1: IC50 Values for this compound and Soraphenib B in A375 Cells

CompoundIC50 (72h)
This compound150 nM
Soraphenib B75 nM
This compound + Soraphenib B (1:2 ratio)25 nM

Table 2: Apoptosis Induction in A375 Cells after 48h Treatment

TreatmentConcentration% Apoptotic Cells (Annexin V+)
Vehicle Control-5.2%
This compound150 nM25.8%
Soraphenib B75 nM30.1%
This compound + Soraphenib B75 nM + 37.5 nM68.5%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the synergistic effects of this compound and Soraphenib B.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SoraphenibB Soraphenib B SoraphenibB->BRAF This compound This compound This compound->MEK

Caption: Dual inhibition of the MAPK pathway by Soraphenib B and this compound.

Experimental_Workflow start Seed A375 Cells in 96-well plates treat Treat with this compound, Soraphenib B, or Combination start->treat incubate Incubate for 72 hours treat->incubate assay Add CellTiter-Glo® Reagent incubate->assay read Measure Luminescence assay->read analyze Calculate IC50 and Combination Index (CI) read->analyze

Caption: Workflow for cell viability and synergy assessment.

Experimental Protocols

Protocol 1: Cell Viability Assay (96-well format)

This protocol is designed to determine the IC50 values and assess the synergistic cytotoxicity of this compound and Soraphenib B.

Materials:

  • A375 human melanoma cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (10 mM stock in DMSO)

  • Soraphenib B (10 mM stock in DMSO)

  • 96-well flat-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count A375 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and Soraphenib B in complete medium. For combination studies, prepare dilutions of the compounds at a constant ratio (e.g., 1:2 this compound to Soraphenib B).

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Plate Shaking: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values using a non-linear regression model. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blotting for MAPK Pathway Proteins

This protocol is used to confirm the on-target effects of this compound and Soraphenib B by assessing the phosphorylation status of MEK and ERK.

Materials:

  • 6-well tissue culture plates

  • Treated A375 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed 1x10^6 A375 cells in 6-well plates and incubate for 24 hours. Treat the cells with this compound, Soraphenib B, or the combination at specified concentrations for 2 hours. Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (20-30 µg per lane) and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.

Logical_Synergy node1 BRAF V600E Active State node2 Soraphenib B Inhibits BRAF node1->node2 Targeted by node3 This compound Inhibits MEK node1->node3 Downstream Effect Targeted by node4 Reduced p-ERK Signaling node2->node4 node3->node4 node5 Synergistic Apoptosis node4->node5

Caption: Logical relationship of dual inhibition leading to synergistic apoptosis.

Application Notes and Protocols for Chloculol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chloculol is a novel, potent, and selective small molecule inhibitor of the Ser/Thr kinase "Kinase X" (KX), a critical downstream effector of the Growth Factor Y (GFY) signaling pathway. Aberrant activation of the GFY-KX axis has been implicated in the pathogenesis of various solid tumors, making this compound a promising candidate for targeted cancer therapy. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical animal models to evaluate its pharmacokinetic properties and anti-tumor efficacy.

Mechanism of Action

The GFY signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis. Upon binding of GFY to its receptor (GFYR), a signaling cascade is initiated, leading to the phosphorylation and activation of KX. Activated KX then phosphorylates downstream target proteins, promoting the transcription of genes involved in tumorigenesis. This compound competitively binds to the ATP-binding pocket of KX, preventing its phosphorylation and subsequent activation, thereby inhibiting downstream signaling and suppressing tumor growth.

GFY_KX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY Growth Factor Y (GFY) GFYR GFY Receptor (GFYR) GFY->GFYR Binding KX_inactive Inactive Kinase X (KX) GFYR->KX_inactive Activation Cascade KX_active Active Kinase X (KX-P) KX_inactive->KX_active Phosphorylation Transcription Gene Transcription (Proliferation, Angiogenesis) KX_active->Transcription Promotes This compound This compound This compound->KX_inactive Inhibits Activation

Caption: GFY-KX signaling pathway and mechanism of this compound inhibition.

Quantitative Data Summary

The following tables summarize recommended dosage, pharmacokinetic parameters, and efficacy data for this compound in common rodent models.

Table 1: Recommended Dosing for Efficacy Studies

Animal Model Route of Administration Vehicle Dose Range (mg/kg) Dosing Frequency
Mouse (CD-1) Oral (gavage) 0.5% Methylcellulose in sterile water 10 - 50 Once daily (QD)
Mouse (NSG) Intraperitoneal (IP) 10% DMSO, 40% PEG300, 50% Saline 5 - 25 Twice daily (BID)
Rat (SD) Oral (gavage) 0.5% Methylcellulose in sterile water 20 - 100 Once daily (QD)

| Rat (Wistar) | Intravenous (IV) | 5% DMSO in Saline | 1 - 10 | Once daily (QD) |

Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, Oral Gavage)

Parameter Value (Mean ± SD)
Cmax (Maximum Plasma Concentration) 1.8 ± 0.4 µg/mL
Tmax (Time to Maximum Concentration) 2.0 ± 0.5 hours
AUC (0-24h) (Area Under the Curve) 9.6 ± 1.2 µg·h/mL
t1/2 (Elimination Half-life) 4.5 ± 0.7 hours

| Bioavailability (%) | ~35% |

Table 3: In Vivo Efficacy in Human Xenograft Model (HX-42) in NSG Mice

Treatment Group (n=8) Dose (mg/kg, IP, BID) Mean Tumor Volume Change (%) at Day 21
Vehicle Control - + 250%
This compound 10 + 50%

| this compound | 25 | - 40% (Regression) |

Experimental Protocols

Protocol 4.1: Preparation of this compound for Oral Administration (Gavage)

  • Objective: To prepare a homogenous suspension of this compound for oral administration in mice or rats.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water

    • Sterile 1.5 mL microcentrifuge tubes

    • Mortar and pestle (optional, for clumpy powder)

    • Vortex mixer

    • Precision balance

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and number of animals. For example, for 10 mice at 20 mg/kg with a dosing volume of 10 mL/kg, you need 2 mg/mL solution.

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the 0.5% MC vehicle to the powder to create a paste.

    • Triturate the paste thoroughly to ensure no clumps are present.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • Vortex vigorously for 1-2 minutes before drawing the suspension into the dosing syringe.

    • Administer to animals immediately after preparation. Keep the suspension on a vortex mixer between dosing animals to prevent settling.

Protocol 4.2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

  • Materials:

    • 6-8 week old immunodeficient mice (e.g., NSG or Nude)

    • Human cancer cells (e.g., HX-42)

    • Matrigel® or similar basement membrane matrix

    • Sterile PBS, syringes, and needles

    • Calipers for tumor measurement

    • Prepared this compound dosing solution and vehicle control

  • Procedure:

    • Tumor Implantation:

      • Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁷ cells/mL.

      • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Tumor Growth and Grouping:

      • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

      • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

    • Treatment Administration:

      • Administer this compound or vehicle control according to the dosing schedule outlined in Table 1 (e.g., 25 mg/kg, IP, BID).

      • Record animal weights daily to monitor for toxicity.

    • Monitoring and Endpoint:

      • Measure tumor volumes and body weights twice a week.

      • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days).

      • Euthanize all animals at the endpoint and collect tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation (Day 0) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization (Tumor Volume ~100 mm³) TumorGrowth->Randomization Treatment Treatment Period (e.g., 21 Days) - this compound - Vehicle Randomization->Treatment Monitoring Monitor: - Tumor Volume - Body Weight Treatment->Monitoring 2x / week Endpoint Study Endpoint: Euthanasia & Tissue Collection Treatment->Endpoint Monitoring->Treatment

Caption: Experimental workflow for in vivo xenograft efficacy study.

Protocol 4.3: Pharmacokinetic (PK) Sample Collection

  • Objective: To collect plasma samples from animals at specific time points following this compound administration to determine its pharmacokinetic profile.

  • Materials:

    • Mice or rats

    • Prepared this compound dosing solution

    • Blood collection tubes (e.g., EDTA-coated)

    • Syringes and needles for blood collection (or capillary tubes for tail vein sampling)

    • Centrifuge

    • -80°C freezer

  • Procedure:

    • Administer a single dose of this compound to a cohort of animals (n=3-4 per time point).

    • Collect blood samples at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • For terminal bleeds, blood can be collected via cardiac puncture under anesthesia. For sparse sampling, small volumes can be collected from the tail vein.

    • Immediately place blood into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryovial.

    • Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).

Dose_Finding_Logic Start Start: Select Initial Dose Range (e.g., 10, 30, 100 mg/kg) Administer Administer Single Dose (n=3 per group) Start->Administer Observe Observe for 72h: - Clinical Signs - Body Weight Change Administer->Observe Decision Toxicity Observed? Observe->Decision MTD Maximum Tolerated Dose (MTD) Established Decision->MTD No DecreaseDose Decrease Dose and Re-evaluate Decision->DecreaseDose Yes IncreaseDose Increase Dose (e.g., to 200 mg/kg) MTD->IncreaseDose If no toxicity at highest dose DecreaseDose->Administer IncreaseDose->Administer

Caption: Logical workflow for a dose-finding toxicity study.

Safety and Handling

This compound is a potent kinase inhibitor. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer

These protocols provide general guidance. Researchers should optimize experimental conditions based on their specific animal models and research objectives. All animal procedures must be performed in accordance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols for Clioquinol in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Chloculol." However, no compound with this name was identified in scientific literature. Based on the context of high-throughput screening and its known biological activities, it is highly probable that the intended compound was Clioquinol (B1669181) . These application notes and protocols are therefore based on Clioquinol.

Introduction

Clioquinol is a metal-chelating compound and ionophore that has garnered significant interest in drug discovery for its potential therapeutic applications in neurodegenerative diseases and cancer.[1][2] Its ability to modulate various cellular pathways makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. These application notes provide detailed protocols for utilizing Clioquinol in HTS assays, focusing on its anticancer and neuroprotective properties.

Mechanism of Action

Clioquinol exerts its biological effects through multiple mechanisms:

  • Metal Ion Chelation and Ionophore Activity: Clioquinol binds to metal ions such as copper and zinc, disrupting their homeostasis within cells.[1][2] It can act as an ionophore, transporting these ions across cellular membranes, which can lead to altered enzymatic activity and cellular signaling.[1]

  • Proteasome Inhibition: The Clioquinol-copper complex has been shown to inhibit the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins, inducing apoptosis in cancer cells.

  • Modulation of Signaling Pathways: Clioquinol can influence key signaling cascades. For instance, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway and the cAMP/PKA/CREB signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies on Clioquinol, providing a reference for expected outcomes in HTS assays.

Table 1: IC50 Values of Clioquinol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
U251Glioblastoma32
MV-4-11Acute Myeloid Leukemia46
Various Cancer Cell LinesMultipleLow micromolar range

Table 2: Effects of Clioquinol on Amyloid-β in a Transgenic Mouse Model of Alzheimer's Disease

ParameterEffectCitation
Amyloid-β Plaque BurdenSignificant reduction in cortex and hippocampus
Working Memory ImpairmentReversal of deficits

Experimental Protocols

Here are detailed protocols for key experiments involving Clioquinol in a high-throughput screening context.

Protocol 1: Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effects of Clioquinol on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U251, MV-4-11)

  • Complete cell culture medium

  • Clioquinol (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Clioquinol in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Clioquinol dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Proteasome Activity Assay

Objective: To assess the inhibitory effect of Clioquinol on proteasome activity in cancer cells.

Materials:

  • Cancer cell lines

  • Clioquinol

  • Proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC)

  • 96-well black plates

  • Lysis buffer

  • Fluorometer

Procedure:

  • Treat cancer cells with various concentrations of Clioquinol for a specified time (e.g., 24 hours).

  • Lyse the cells using the provided lysis buffer.

  • Add the cell lysate to the wells of a 96-well black plate.

  • Add the fluorogenic proteasome substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the fluorescence intensity using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the percentage of proteasome inhibition relative to the untreated control.

Protocol 3: Amyloid-β Aggregation Assay

Objective: To evaluate the effect of Clioquinol on the aggregation of amyloid-β peptides.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS)

  • Clioquinol

  • 96-well black plates with a clear bottom

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a solution of Aβ(1-42) in the assay buffer.

  • In a 96-well plate, mix the Aβ(1-42) solution with different concentrations of Clioquinol.

  • Add Thioflavin T to each well.

  • Incubate the plate at 37°C with gentle shaking.

  • Monitor the fluorescence intensity of ThT at regular intervals (Excitation: ~450 nm, Emission: ~485 nm).

  • Plot the fluorescence intensity over time to observe the aggregation kinetics and determine the effect of Clioquinol.

Mandatory Visualizations

G cluster_0 Clioquinol Mechanism of Action Clioquinol Clioquinol Metal_Ions Metal Ions (Cu2+, Zn2+) Clioquinol->Metal_Ions Chelation & Ionophore Activity Proteasome 26S Proteasome Clioquinol->Proteasome Inhibition MAPK_Pathway MAPK Pathway Clioquinol->MAPK_Pathway Activation CREB_Pathway cAMP/PKA/CREB Pathway Clioquinol->CREB_Pathway Activation Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Apoptosis Apoptosis Ub_Proteins->Apoptosis Accumulation leads to Cell_Signaling Altered Cell Signaling MAPK_Pathway->Cell_Signaling CREB_Pathway->Cell_Signaling

Caption: Clioquinol's multifaceted mechanism of action.

G cluster_1 High-Throughput Screening Workflow for Clioquinol start Compound Library (including Clioquinol) assay_prep Assay Plate Preparation (Cells/Reagents) start->assay_prep compound_add Compound Addition assay_prep->compound_add incubation Incubation compound_add->incubation readout Data Acquisition (e.g., Absorbance, Fluorescence) incubation->readout analysis Data Analysis (IC50, % Inhibition) readout->analysis hit_id Hit Identification analysis->hit_id

Caption: A generalized workflow for HTS of Clioquinol.

References

Troubleshooting & Optimization

Chloculol Technical Support Center: Aqueous Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloculol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility in aqueous solutions. Given that this compound is a novel hydrophobic compound, achieving adequate aqueous solubility is a critical first step for a wide range of in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is an inherently hydrophobic molecule. This poor aqueous solubility is due to its non-polar structure, which is energetically unfavorable in polar solvents like water. Forcing it into an aqueous solution can often lead to precipitation or the formation of a suspension rather than a true solution.

Q2: What are the initial recommended steps to dissolve this compound for preliminary experiments?

A2: For initial screening, it is advised to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.

  • Recommended Organic Solvents : Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are effective for creating a concentrated stock solution.

  • Protocol : Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Then, dilute this stock solution into your aqueous buffer to the final desired concentration.

  • Important Consideration : Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <1%) to avoid solvent-induced artifacts in your experiments, especially in cell-based assays.

Q3: How does pH influence the solubility of this compound?

Q4: Can co-solvents be used to improve the aqueous solubility of this compound?

A4: Yes, co-solvents are a viable option for increasing the solubility of poorly soluble drugs. Water-miscible solvents like propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), and ethanol can enhance the solubility of this compound. These co-solvents work by reducing the polarity of the aqueous environment, which makes the solvation of hydrophobic compounds more favorable.

Q5: Are there more advanced methods for long-term formulation and solubility enhancement?

A5: For more advanced applications, particularly in drug development, complexation with cyclodextrins is a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guide

Problem: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer.

  • Cause: The final concentration of this compound in the aqueous solution is likely above its solubility limit, even with a small amount of DMSO. This is a common issue when working with hydrophobic compounds.

  • Solutions:

    • Decrease Final Concentration: Attempt to work with a lower final concentration of this compound in your experiments.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, always be mindful of potential solvent toxicity.

    • Use a Different Solubilization Method: For higher concentrations, consider using a co-solvent system (e.g., a mixture of water and PEG 400) or preparing a cyclodextrin (B1172386) inclusion complex.

Problem: I am observing inconsistent results in my biological assays.

  • Cause: Inconsistent results can stem from partial precipitation of this compound in the assay medium, leading to variations in the effective concentration of the compound.

  • Solutions:

    • Verify Solubility: Before conducting your assay, visually inspect your final solution for any signs of precipitation. You can also centrifuge the solution and check for a pellet.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.

    • Optimize the Vehicle: Ensure that your vehicle control (the solution without this compound) contains the same final concentration of all solvents (e.g., DMSO, ethanol) as your experimental samples.

Data and Protocols

Solubility Data Summary

The following tables provide an overview of this compound's solubility in various conditions.

Table 1: this compound Solubility in Different Co-Solvent Systems at 25°C

Co-Solvent System (v/v)This compound Solubility (µg/mL)Fold Increase vs. Water
100% Water0.51
10% Ethanol in Water1530
20% PEG 400 in Water85170
10% DMSO in Water150300

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C

pHThis compound Solubility (µg/mL)Fold Increase vs. pH 5.0
5.00.81
7.42.53.1
9.04556.3
10.0120150

Table 3: Solubility Enhancement with Cyclodextrins at 25°C

FormulationThis compound Solubility (µg/mL)Fold Increase vs. Water
Water0.51
5% w/v HP-β-CD in Water250500
10% w/v HP-β-CD in Water6001200
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in 100% DMSO to achieve a stock concentration of 20 mM.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Screening for Optimal Co-solvents

  • Prepare saturated solutions of this compound in various co-solvent systems (e.g., 10% ethanol, 20% PEG 400).

  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

Protocol 3: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture at room temperature for 48 hours, protected from light.

  • After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • The resulting clear solution is a formulation of the this compound-cyclodextrin inclusion complex. The concentration can be determined via HPLC-UV.

Visual Guides

Solubility_Enhancement_Workflow cluster_start Initial Assessment cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble This compound Powder method1 Method 1: Organic Stock Solution (e.g., DMSO) start->method1 Quick Screening method2 Method 2: Co-Solvent System (e.g., PEG 400) start->method2 Moderate Increase method3 Method 3: pH Adjustment (to pH > 9.0) start->method3 pH-Sensitive Assays method4 Method 4: Cyclodextrin Complex start->method4 High Concentration & Formulation outcome Solubilized this compound for Experiments method1->outcome method2->outcome method3->outcome method4->outcome Precipitation_Troubleshooting start This compound precipitates upon aqueous dilution decision1 Is the final concentration essential? start->decision1 action1 Lower the final concentration of this compound decision1->action1 No action2 Can the system tolerate more organic solvent? decision1->action2 Yes outcome_solved Problem Solved action1->outcome_solved action3 Increase organic solvent (e.g., DMSO to 1%) action2->action3 Yes action4 Use advanced method: Co-solvents or Cyclodextrins action2->action4 No action3->outcome_solved outcome_unsolved Re-evaluate experiment action3->outcome_unsolved If precipitation persists action4->outcome_solved Signaling_Pathway_Impact cluster_drug Drug Delivery cluster_cell Cellular Interaction drug_insoluble Insoluble this compound (Precipitate) receptor Target Receptor drug_insoluble->receptor Low Binding drug_soluble Soluble this compound (Bioavailable) drug_soluble->receptor Effective Binding pathway Downstream Signaling receptor->pathway response Cellular Response pathway->response

References

Preventing Chloculol degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Chloculol in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a potent, selective inhibitor of the B-Raf kinase within the MAPK/ERK signaling pathway. Its efficacy is highly dependent on its structural integrity. The primary stability concerns for this compound are photodegradation, pH-dependent hydrolysis, and oxidation. Exposure to light, alkaline conditions (pH > 7.5), or oxidizing agents can lead to the formation of inactive metabolites, compromising experimental results.

Q2: How should I properly store this compound stock and working solutions?

Proper storage is critical for maintaining this compound's activity.

  • Powder: Store the lyophilized powder at -20°C in a desiccator, protected from light.

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into small, single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions (in Aqueous Buffer): Prepare fresh for each experiment. Use a pre-chilled, non-oxidizing buffer with a pH between 6.0 and 7.2. Once diluted, use immediately and do not store for more than 4-6 hours, even at 4°C.

Q3: What are the visible signs of this compound degradation?

The most common sign of degradation is a color change in the working solution. A freshly prepared this compound solution is colorless. A yellow or brownish tint indicates significant photodegradation or oxidation. Another sign is the appearance of precipitate or cloudiness in the solution, which may suggest hydrolysis or solubility issues.

Q4: Can I use this compound that has visibly changed color or contains precipitate?

No. A color change or the presence of a precipitate is a clear indicator of degradation. Using such a solution will lead to inaccurate and unreliable results due to a lower effective concentration of the active compound and potential off-target effects from degradation byproducts. Discard the solution and prepare a fresh one from a validated stock.

Troubleshooting Guide

Problem: My in vitro kinase assay results show inconsistent IC50 values for this compound.

This is a common issue often linked to compound instability during the experimental workflow.

Possible Causes & Solutions:

  • Degradation in Assay Buffer: Standard kinase assay buffers can be slightly alkaline. This compound degrades rapidly at pH levels above 7.5.

    • Solution: Ensure your assay buffer is maintained at a pH between 6.5 and 7.2. Prepare the buffer fresh and verify the pH before adding this compound.

  • Photodegradation during Incubation: Prolonged exposure to ambient lab lighting, especially during long incubation steps, can degrade the compound.

    • Solution: Perform the experiment in low-light conditions. Use amber-colored or foil-wrapped plates and tubes for all steps involving this compound.

  • Oxidation: Components in the assay mixture or dissolved oxygen can contribute to oxidative degradation.

    • Solution: Consider degassing your buffer before use. If compatible with your assay, add a small concentration of an antioxidant like DTT (0.1-0.5 mM), but first validate that it does not interfere with the assay components.

Problem: I'm observing unexpected cytotoxicity in my cell culture experiments at concentrations where this compound should be non-toxic.

Unexpected cytotoxicity is often caused by degradation byproducts, which may have different biological activities than the parent compound.

Possible Causes & Solutions:

  • Formation of "Oxi-Chloculol": The primary oxidative byproduct of this compound has been shown to induce apoptosis through off-target mitochondrial disruption.

    • Solution: Prepare this compound dilutions in your cell culture medium immediately before adding to the cells. Do not store pre-diluted media containing this compound. Minimize the exposure of the stock vial and plates to light.

  • pH Shift in Media: CO2 incubators can cause shifts in the pH of bicarbonate-buffered media, potentially accelerating hydrolysis.

    • Solution: Use a HEPES-buffered medium to better stabilize the pH if your cell line can tolerate it. Ensure your incubator's CO2 sensor is properly calibrated.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of Temperature and pH on this compound Stability in Aqueous Buffer Over 24 Hours

TemperaturepH 6.5pH 7.4pH 8.0
4°C 98% ± 1.2%91% ± 2.1%74% ± 3.5%
25°C 95% ± 1.5%82% ± 2.8%51% ± 4.1%
37°C 89% ± 2.0%68% ± 3.3%32% ± 4.9%
Data represents the percentage of intact this compound remaining after 24 hours, as measured by HPLC.

Table 2: Effect of Light Exposure on this compound (10 µM in pH 7.4 Buffer) at 25°C

Time (Hours)Protected from Light (% Remaining)Exposed to Ambient Lab Light (% Remaining)
1 99.1% ± 0.8%92.3% ± 1.4%
4 96.5% ± 1.1%75.8% ± 2.2%
8 92.1% ± 1.4%55.1% ± 3.0%
24 82.0% ± 2.8%18.7% ± 4.5%
Data represents the percentage of intact this compound remaining, as measured by HPLC.

Experimental Protocols

Protocol 1: Preparation of Stable this compound Solutions

  • Stock Solution (10 mM):

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Under low-light conditions, dissolve the powder in anhydrous, high-purity DMSO to a final concentration of 10 mM.

    • Vortex gently for 2 minutes or until fully dissolved.

    • Aliquot into 10-20 µL single-use volumes in amber, screw-cap microtubes.

    • Store immediately at -80°C.

  • Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Use a pre-chilled, sterile-filtered aqueous buffer (e.g., PBS or assay buffer, pH 6.5-7.2).

    • Perform a serial dilution to reach the final desired concentration. For example, dilute 1 µL of 10 mM stock into 99 µL of buffer for a 100 µM intermediate solution, then dilute 10 µL of this into 90 µL of buffer for a final 10 µM working solution.

    • Vortex gently after each dilution step.

    • Use the final working solution immediately. Do not store.

Protocol 2: Quality Control (QC) by HPLC to Assess this compound Integrity

This protocol allows for the verification of this compound concentration and purity.

  • Sample Preparation: Dilute a sample of your this compound stock or working solution in the mobile phase to a theoretical concentration of ~10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Intact this compound should elute at a characteristic retention time (e.g., ~4.5 minutes, verify with a standard).

    • Degradation products like "Oxi-Chloculol" will appear as separate, more polar peaks with earlier retention times (e.g., ~2.8 minutes).

    • Calculate the purity by integrating the peak area of intact this compound relative to the total peak area of all related substances. A purity of <95% indicates significant degradation.

Visual Guides and Workflows

Chloculol_Pathway Ras K-Ras (Active) BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRaf inhibits phosphorylation

Caption: this compound's mechanism of action in the K-Ras/B-Raf signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckStorage Verify Stock Solution Storage (-80°C, dark, single-use aliquots) Start->CheckStorage CheckPrep Review Working Solution Prep (Fresh, pH 6.5-7.2, low light) CheckStorage->CheckPrep CheckAssay Examine Assay Conditions (pH, light, incubation time) CheckPrep->CheckAssay RunQC Run HPLC Quality Control on Stock Solution CheckAssay->RunQC If issues persist Result Purity >95%? RunQC->Result Good Stock is OK. Issue is in downstream prep or assay conditions. Result->Good Yes Bad Stock is Degraded. Discard and use a new vial. Result->Bad No

Caption: Troubleshooting workflow for inconsistent results with this compound.

Experimental_Workflow Start Start: Lyophilized Powder (-20°C, dark, dry) Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Stock Aliquot Aliquot into Single-Use Vials Stock->Aliquot Store Store Aliquots at -80°C Aliquot->Store Thaw Thaw One Aliquot (Room Temp, Dark) Store->Thaw For each experiment Dilute Prepare Working Solution in cold, pH 6.5-7.2 buffer Thaw->Dilute Use Use Immediately in Experiment (within 4 hours) Dilute->Use Discard Discard Unused Working Solution Use->Discard

Caption: Recommended workflow for preparing and handling this compound solutions.

Troubleshooting Chloculol assay variability

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

This technical support center provides troubleshooting guidance for researchers utilizing Chloculol in their experiments. As "this compound" is a hypothetical compound, this guide will focus on a plausible mechanism of action: the inhibition of the MAPK/ERK signaling pathway. The principles and troubleshooting strategies outlined here are broadly applicable to a wide range of kinase inhibitor assays and cell-based experiments.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] It is frequently dysregulated in diseases like cancer, making it a key target for drug development.[2][3] This guide will address common sources of variability and provide solutions to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: For the context of this guide, this compound is a potent and selective inhibitor of MEK1/2, key kinases within the MAPK/ERK signaling cascade. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling to the nucleus.

Q2: Which assay formats are suitable for measuring this compound activity?

A2: A variety of assay formats can be used, including biochemical assays with recombinant enzymes and cell-based assays that measure the phosphorylation of a downstream target like ERK. A common and robust method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, which measures the binding of the inhibitor to the target kinase.

Q3: What are the most common sources of variability in this compound assays?

A3: The most frequent causes of inconsistent results in kinase assays can be grouped into several categories: reagent handling, experimental technique, and issues related to the specific assay format or cell culture. These can include inaccurate pipetting, improper reagent mixing, compound precipitation, and microplate edge effects.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate to minimize well-to-well variation.
Inadequate Reagent Mixing Thoroughly vortex or mix all reagent stocks and master mixes before dispensing into the assay plate. After adding reagents to the plate, gently tap or use a plate shaker to ensure uniform mixing.
Compound Precipitation Visually inspect for any compound precipitation in the stock solution or in the assay wells. Determine the solubility of this compound in the final assay buffer. If solubility is an issue, consider adjusting the solvent concentration (e.g., DMSO) or using a different formulation.
Edge Effects The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can alter reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile water or buffer. Using specialized low-evaporation lids or sealing tapes can also be effective.
Inconsistent Incubation Ensure consistent incubation times and temperatures for all plates. When adding start/stop reagents, use a multichannel pipette or automated liquid handler to minimize timing differences between wells.
Issue 2: High Background or Low Signal-to-Noise Ratio

A high background can mask the specific signal from the assay, reducing its dynamic range and sensitivity.

Potential CauseTroubleshooting Step
Contaminated Reagents Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination that could interfere with the assay.
Non-Specific Binding Insufficient blocking can lead to non-specific binding of antibodies or other detection reagents. Increase the concentration or incubation time of the blocking agent. Consider testing different blocking agents (e.g., BSA, non-fat milk, or a commercial blocking solution).
Autofluorescence Cellular components and some media formulations (like those containing phenol (B47542) red) can autofluoresce, particularly in the green spectrum. If possible, use phenol red-free media. For cell-based fluorescence assays, consider using red-shifted fluorophores to avoid the natural autofluorescence of cells.
Sub-optimal Reagent Concentrations The concentrations of key reagents like antibodies, substrates, or ATP can significantly impact the assay window. Perform titration experiments for each critical reagent to determine the optimal concentration that provides the best signal-to-noise ratio.
Incorrect Plate Choice The type of microplate can influence background signal. For fluorescence assays, use black plates to minimize background and crosstalk. For luminescence, white plates are generally preferred.
Issue 3: Inconsistent IC50 Values

Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.

Potential CauseTroubleshooting Step
Variable Enzyme Activity Ensure the kinase enzyme has consistent activity. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to verify enzyme performance in each experiment.
Inaccurate Compound Dilutions Perform serial dilutions carefully and ensure complete mixing at each step. Prepare fresh dilutions for each experiment to avoid issues with compound degradation or precipitation over time.
Assay Conditions Not at Steady State Ensure that the assay incubation time is sufficient to reach a steady state. For competitive binding assays, pre-incubation of the enzyme with the compound before adding the tracer can sometimes improve consistency.
Cell Health and Passage Number For cell-based assays, variations in cell health, density, or passage number can significantly impact results. Use cells within a consistent and low passage number range, and ensure a uniform cell seeding density across all wells.

Experimental Protocols

Protocol: this compound IC50 Determination using a TR-FRET Kinase Binding Assay

This protocol is adapted from the general principles of the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Recombinant MEK1 (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplate

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into the assay buffer to create a 4X working solution.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the MEK1 kinase and Eu-anti-GST antibody in the assay buffer at their pre-determined optimal concentrations.

  • Tracer Solution: Prepare a 4X solution of the kinase tracer in the assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X this compound dilution or control to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase/antibody mixture to all wells.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Gently mix the plate on a plate shaker for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations

Chloculol_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus This compound This compound This compound->mek

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Assay_Workflow start Start dilute_cpd Prepare this compound Serial Dilution (4X) start->dilute_cpd add_cpd Add 5 µL of this compound to Plate dilute_cpd->add_cpd add_kinase_ab Add 10 µL of Kinase/ Ab Mix to Plate add_cpd->add_kinase_ab prep_kinase_ab Prepare Kinase/ Antibody Mix (2X) prep_kinase_ab->add_kinase_ab incubate1 Incubate 60 min at Room Temp add_kinase_ab->incubate1 add_tracer Add 5 µL of Tracer to Plate incubate1->add_tracer prep_tracer Prepare Tracer Solution (4X) prep_tracer->add_tracer incubate2 Incubate 60 min at Room Temp add_tracer->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a TR-FRET kinase binding assay.

Troubleshooting_Logic start Inconsistent Assay Results check_variability High CV% in Replicates? start->check_variability check_signal Low Signal or High Background? check_variability->check_signal No sol_pipetting Verify Pipetting Check for Edge Effects Ensure Mixing check_variability->sol_pipetting Yes check_ic50 IC50 Shift? check_signal->check_ic50 No sol_background Check Reagents Optimize Blocking Use Proper Plates check_signal->sol_background Yes sol_ic50 Verify Enzyme Activity Check Compound Dilutions Confirm Cell Health check_ic50->sol_ic50 Yes end Results are Consistent check_ic50->end No sol_pipetting->start sol_background->start sol_ic50->start

Caption: A logical workflow for troubleshooting assay variability.

References

Optimizing Chloculol dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Chloculol

Introduction

Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cellular proliferation in various cancer models.[1] This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2.[2] This leads to the downstream inhibition of signaling cascades that control cell proliferation, differentiation, and survival.[2]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. We recommend starting with a dose-response experiment to determine the IC50 value for your specific model. A general starting range for most cancer cell lines is between 10 nM and 1 µM.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a solid. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.

Q4: How stable is this compound in different solvents and at various temperatures?

A4: The stability of this compound has been assessed under various conditions. The following table summarizes its stability profile.

SolventStorage TemperatureStability (t½)
DMSO-20°C> 6 months
DMSO4°C~2 weeks
Cell Culture Media (10% FBS)37°C~48 hours
PBS25°C~24 hours

Q5: In which cell lines has this compound shown efficacy?

A5: this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway. The table below provides a summary of IC50 values in representative cell lines.

Cell LineCancer TypeMutationIC50 (nM)
A375MelanomaBRAF V600E50
HT-29Colorectal CancerBRAF V600E75
HCT116Colorectal CancerKRAS G13D150
MIA PaCa-2Pancreatic CancerKRAS G12C250

Troubleshooting Guide

Q6: I am not observing the expected inhibition of cell proliferation. What are the possible causes?

A6: Several factors could contribute to a lack of efficacy. Consider the following:

  • Incorrect Dosage: The IC50 can vary significantly between cell lines. Perform a dose-response curve to determine the optimal concentration for your specific cells.

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and seeded at an appropriate density. Over-confluent or unhealthy cells may respond differently to treatment.

  • Compound Stability: Ensure your this compound stock solution has been stored correctly and that working solutions are freshly prepared.

  • Pathway Activation: Confirm that the MEK/ERK pathway is activated in your cell line of interest. Cell lines without mutations or upstream activation of this pathway may be less sensitive to MEK inhibition.

Q7: I am observing high background in my Western blot for phosphorylated ERK (p-ERK). How can I reduce this?

A7: High background in a p-ERK Western blot can be due to several reasons:

  • Suboptimal Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST) and blocking for a sufficient amount of time (at least 1 hour at room temperature).

  • Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.

  • Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specific antibody binding.

  • Serum Starvation: For experiments looking at growth factor-induced ERK phosphorylation, serum-starve your cells for 12-24 hours prior to stimulation and treatment. This will lower the basal level of p-ERK.

Q8: My dose-response curve is not sigmoidal, or the results are highly variable. What can I do to improve my assay?

A8: A non-ideal dose-response curve or high variability can often be traced back to experimental technique.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

  • Cell Seeding Uniformity: Make sure cells are evenly distributed in each well of the plate to avoid "edge effects".

  • Incubation Time: Optimize the incubation time with this compound. A 72-hour incubation is a good starting point for proliferation assays.

  • Assay Choice: Consider the type of viability assay you are using. Assays like MTT or CCK-8 measure metabolic activity, which may not always directly correlate with cell number. Consider a direct cell counting method if you suspect metabolic interference.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-ERK Inhibition

This protocol describes how to assess the inhibitory effect of this compound on ERK phosphorylation.

  • Cell Seeding and Serum Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in a serum-free medium.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and develop with a chemiluminescent substrate.

Visualizations

Chloculol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation Experimental_Workflow Start Start: Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Dose_Response Treat with this compound Dose Range Incubate_24h->Dose_Response Incubate_72h Incubate 72h Dose_Response->Incubate_72h Viability_Assay Perform Cell Viability Assay Incubate_72h->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Viability_Assay->Data_Analysis Western_Blot Confirm MEK Inhibition (Western Blot for p-ERK) Data_Analysis->Western_Blot End End: Optimized Dosage Western_Blot->End

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloculol Experiments

Disclaimer: this compound is a hypothetical small molecule inhibitor developed for research purposes. The following guidance is based on common laboratory practices for similar compounds and is intended to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a novel, highly selective small molecule inhibitor of the (hypothetical) Kinase-Associated Protein 7 (KAP7). KAP7 is a critical upstream regulator in the Cellular Stress Response Pathway (CSRP). By non-competitively binding to the allosteric site of KAP7, this compound prevents its phosphorylation and subsequent activation, thereby downregulating the stress response cascade. This makes it a valuable tool for studying cellular stress and a potential therapeutic candidate for inflammatory diseases.

Q2: What is the recommended solvent and storage condition for this compound?

A: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) for stock solutions. For working solutions in cell culture, it is recommended to dilute the DMSO stock in a serum-free medium to minimize protein binding and precipitation.

ParameterRecommendation
Stock Solution Solvent DMSO (≤10 mM)
Storage (Stock Solution) -20°C or -80°C, protected from light
Working Solution Solvent Dilute DMSO stock in cell culture medium
Final DMSO Concentration <0.1% in final culture volume

Q3: What is the stability of this compound in a prepared solution?

A: The DMSO stock solution of this compound is stable for up to 6 months when stored at -20°C. Repeated freeze-thaw cycles should be avoided; it is best to aliquot the stock solution into smaller volumes. Working solutions in aqueous media should be prepared fresh for each experiment and used within a few hours.

Troubleshooting Guides by Experiment

Western Blot Analysis

This guide addresses common issues when analyzing the phosphorylation status of KAP7 and its downstream targets after this compound treatment.

Q1: I am not observing a decrease in phosphorylated KAP7 (p-KAP7) levels after this compound treatment. What could be the issue?

A: This is a common issue that can stem from several factors, from sample preparation to antibody performance.

  • Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable effect.

  • Low Protein Expression: The target protein, KAP7, may not be highly expressed in your cell type.

  • Antibody Issues: The primary antibody may not be specific or sensitive enough.

  • Sample Degradation: Proteins in your lysate may have degraded.

Troubleshooting Steps for No Effect on p-KAP7:

Potential CauseRecommended Solution
Suboptimal Drug Activity Perform a dose-response and time-course experiment to determine the optimal concentration and duration.
Low Target Abundance Increase the amount of protein loaded onto the gel[1][2]. Consider using a positive control lysate known to express KAP7[1].
Poor Antibody Performance Validate the primary antibody using a positive and negative control. Increase the antibody concentration or incubation time[3][4].
Protein Degradation Ensure protease and phosphatase inhibitors are added to the lysis buffer immediately before use.
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer.
Quantitative PCR (qPCR)

This section provides solutions for common problems encountered when measuring the expression of downstream genes regulated by the KAP7 signaling pathway.

Q1: My qPCR results show high variability between biological replicates after this compound treatment. Why is this happening?

A: High variability in qPCR can obscure real biological effects and is often traced back to inconsistencies in the experimental workflow.

  • Inconsistent Pipetting: Small errors in pipetting can lead to significant variations in template concentration.

  • Poor RNA Quality: Degraded or impure RNA can lead to inefficient reverse transcription and variable results.

  • Suboptimal Primer Design: Primers may have poor efficiency or form dimers.

Troubleshooting Steps for High qPCR Variability:

Potential CauseRecommended Solution
Pipetting Inaccuracy Use calibrated pipettes and ensure thorough mixing of solutions. Prepare a master mix for all reactions to minimize pipetting differences.
RNA Integrity Issues Assess RNA quality using a spectrophotometer (checking 260/280 and 260/230 ratios) or gel electrophoresis. Use fresh, high-quality RNA for cDNA synthesis.
Variable Reverse Transcription Ensure consistent amounts of RNA are used for cDNA synthesis across all samples.
Primer-Dimer Formation Analyze the melt curve at the end of the qPCR run; a single peak indicates specific amplification. If primer-dimers are present, redesign primers or optimize the annealing temperature.
Contamination Always include a no-template control (NTC) to check for contamination of reagents.
Cell Viability (MTT) Assay

This guide helps troubleshoot common pitfalls when assessing the cytotoxic or cytostatic effects of this compound.

Q1: My MTT assay results are inconsistent, and I'm seeing an unexpected increase in viability at high this compound concentrations. What's wrong?

A: MTT assays are sensitive to several factors, and unexpected results can arise from chemical interference or procedural inconsistencies.

  • Compound Interference: this compound, or its solvent (DMSO), might directly react with the MTT reagent, leading to false-positive signals.

  • Incomplete Formazan (B1609692) Solubilization: If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate and variable.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth, leading to variability.

Troubleshooting Steps for Inconsistent MTT Assay Results:

Potential CauseRecommended Solution
Direct MTT Reduction Run a control plate with this compound in cell-free media to see if the compound changes the color of the MTT reagent on its own.
Incomplete Crystal Dissolution After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved. Visually inspect wells before reading.
Edge Effects Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
Variable Cell Seeding Ensure the cell suspension is homogenous before seeding. Pipette gently to avoid creating bubbles.
High Background Absorbance Use phenol (B47542) red-free media during the MTT incubation step, as it can interfere with absorbance readings.

Experimental Protocols & Visualizations

Protocol 1: Western Blot for p-KAP7 Inhibition
  • Cell Treatment: Plate cells (e.g., A549) at 80% confluency. Treat with varying concentrations of this compound (0.1, 1, 10 µM) and a vehicle control (0.1% DMSO) for 24 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S stain.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-KAP7, anti-KAP7, anti-GAPDH) overnight at 4°C.

  • Detection: Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate.

Diagrams

Chloculol_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway KAP7 Pathway Stress Signal Stress Signal KAP7 KAP7 Stress Signal->KAP7 pKAP7 p-KAP7 (Active) KAP7->pKAP7 Phosphorylation Downstream Downstream Effectors pKAP7->Downstream Activates Response Stress Response (e.g., Inflammation) Downstream->Response This compound This compound This compound->pKAP7 Inhibition

Caption: Mechanism of this compound in the KAP7 signaling pathway.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D Load Sample E 5. Protein Transfer D->E F 6. Antibody Incubation E->F G 7. Signal Detection F->G

Caption: Standard workflow for Western blot analysis of this compound's effects.

Troubleshooting_Flowchart start Issue: No p-KAP7 Inhibition Observed check_transfer Was protein transfer successful (Ponceau S)? start->check_transfer optimize_transfer Optimize transfer time/voltage. Check membrane type. check_transfer->optimize_transfer No check_positive_control Does a positive control lysate show a signal? check_transfer->check_positive_control Yes antibody_issue Troubleshoot antibody. Increase concentration or try a new antibody. check_positive_control->antibody_issue No check_dose Perform dose-response and time-course. check_positive_control->check_dose Yes

Caption: Logic diagram for troubleshooting Western blot results.

References

Chloculol Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Chloculol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary on-target activity is the inhibition of the BCR-ABL fusion protein and the SRC family of kinases (including SRC, LCK, YES, and FYN).[1][2][3] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1] Notably, it can bind to both the active and inactive conformations of the ABL kinase, making it effective against certain mutations that confer resistance to other inhibitors.[1]

Q2: What are the known off-target effects of this compound?

Due to its multi-kinase inhibitory nature, this compound can interact with a range of kinases beyond its primary targets, especially at higher concentrations. These off-target interactions can lead to unintended biological effects and potential side effects. Commonly observed off-targets include c-KIT, ephrin receptor A2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ). Inhibition of these and other kinases can impact various cellular processes, and has been linked to side effects such as fluid retention, myelosuppression, and cardiovascular issues in clinical settings.

Q3: How can I minimize this compound's off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining specific and reliable experimental results. The key strategies include:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits your primary target without significantly affecting known off-targets.

  • Employ Rigorous Controls: Utilize a combination of controls to differentiate on-target from off-target effects. This includes using a structurally similar but inactive analog of this compound, a structurally distinct inhibitor for the same primary target, and genetic controls like siRNA/shRNA or knockout cell lines.

  • Optimize Incubation Time: Use the shortest possible incubation time that allows for the desired on-target effect. Prolonged exposure can trigger complex downstream feedback loops and transcriptional changes that may obscure the primary results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected or inconsistent cellular phenotype. Off-target effects: The observed phenotype may be due to the inhibition of an unintended kinase or signaling pathway.1. Verify Target Engagement: Confirm inhibition of the primary target (e.g., via Western blot for a downstream phosphorylated substrate).2. Perform Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets at your experimental concentration.3. Use Orthogonal Approaches: Confirm the phenotype using a different inhibitor for the same target or with a genetic knockdown of the target.
High levels of cytotoxicity at low concentrations. Inhibition of essential survival kinases: this compound may be inhibiting off-target kinases that are critical for cell viability in your specific model system.1. Titrate Concentration Carefully: Determine the IC50 value for your cell line and work at concentrations at or below this value.2. Assess Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic.3. Consult Off-Target Databases: Research if this compound is known to inhibit pro-survival kinases (e.g., AKT, ERK) at the concentrations being used.
Discrepancy between biochemical and cellular assay results. Cellular factors: Poor cell permeability, active drug efflux by transporters (e.g., ABC transporters), or high protein binding in culture media can reduce the effective intracellular concentration of this compound.1. Assess Cell Permeability: Use cellular uptake assays to determine the intracellular concentration.2. Test in Serum-Free Media: Compare results with and without serum to evaluate the impact of protein binding.3. Use Efflux Pump Inhibitors: Co-administer with known efflux pump inhibitors to see if cellular activity increases.

Data Presentation

Table 1: this compound (Dasatinib) Kinase Selectivity Profile

The following table summarizes the potency of this compound against its primary targets and selected off-target kinases. It is crucial to use concentrations that are effective for your target of interest while being significantly lower than the IC50 for known off-targets to ensure maximal specificity.

Kinase Target Target Type IC50 (nM)
BCR-ABL On-Target <1
SRC On-Target 0.5
LCK On-Target 1.1
YES On-Target 0.4
FYN On-Target 0.2
c-KIT Off-Target 12
PDGFRβ Off-Target 28
EPHA2 Off-Target 16
VEGFR2 Off-Target 80
c-FMS (CSF1R) Off-Target 150

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

Protocol 1: Determining Cellular IC50 using a Proliferation Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (Dasatinib)

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting concentration might be 10 µM. Include a vehicle-only control.

  • Treatment: Remove the overnight media and add the media containing the different concentrations of this compound to the respective wells. Incubate for a period relevant to your experiment (e.g., 48-72 hours).

  • Assay: Add the proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: In Vitro Kinase Activity Assay (Radiometric)

This protocol describes a method for measuring the catalytic activity of a specific kinase in the presence of this compound.

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl2, 50 mM DTT)

  • This compound (Dasatinib) serial dilutions

  • [γ-³³P]ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the purified kinase, and the serially diluted this compound or vehicle control.

  • Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. Incubate at 30°C for a predetermined optimal time (e.g., 20-60 minutes).

  • Stop Reaction & Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Chloculol_Signaling_Pathway cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways BCR_ABL BCR-ABL Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family SRC Family Kinases (SRC, LCK, FYN) SRC_Family->Proliferation cKIT c-KIT Side_Effects Potential Side Effects (e.g., Fluid Retention) cKIT->Side_Effects PDGFRb PDGFRβ PDGFRb->Side_Effects EPHA2 EPHA2 This compound This compound This compound->BCR_ABL Inhibits This compound->SRC_Family Inhibits This compound->cKIT Inhibits This compound->PDGFRb Inhibits This compound->EPHA2 Inhibits

Caption: On-target and potential off-target signaling pathways inhibited by this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_validation Validation Steps cluster_investigation Off-Target Investigation cluster_conclusion Conclusion A Unexpected Phenotype Observed B Perform Dose-Response (Protocol 1) A->B C Verify Target Engagement (e.g., Western Blot) B->C D Use Orthogonal Controls (siRNA, other inhibitors) C->D E Kinome-Wide Profiling C->E If target not engaged or phenotype persists G Phenotype is On-Target D->G If controls replicate phenotype F Validate Off-Targets (Protocol 2) E->F H Phenotype is Off-Target F->H If off-target confirmed

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Storage Stability of Chloculol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Chloculol during storage. This compound is a promising heterocyclic compound, but its stability can be compromised by environmental factors such as temperature, humidity, light, and pH. This guide offers troubleshooting advice, detailed experimental protocols, and data-driven recommendations to ensure the integrity and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound instability?

A1: The main factors affecting this compound's stability are hydrolysis, oxidation, and photodegradation. Elevated temperatures can accelerate these degradation processes.[1][2] The presence of moisture, oxygen, and exposure to UV or visible light are critical environmental variables to control.

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light (e.g., using amber glass vials), and in a dry environment.[3] For maximum protection against hydrolysis and oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][5]

Q3: How can I tell if my this compound sample has degraded?

A3: Signs of degradation include a visible change in color (e.g., from white to yellow/brown), a change in physical state (e.g., clumping of powder), or insolubility in a solvent in which it was previously soluble. The most definitive way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can show a decrease in the main this compound peak and the appearance of new impurity peaks.

Q4: Is it better to store this compound as a solid or in a solution?

A4: Storing this compound as a dry, solid powder is generally the best practice for long-term stability. Solutions, especially in protic or aqueous solvents, can be prone to hydrolysis. If you must store this compound in solution for short periods, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Color change (e.g., white to yellow) in solid sample. Photodegradation or Oxidation1. Protect from Light: Immediately transfer the sample to an amber vial or wrap the container in aluminum foil. 2. Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to prevent oxidation. 3. Analytical Check: Run an HPLC analysis to quantify the purity and identify potential degradation products.
Purity of this compound solution decreases over a short time. Hydrolysis or Solvent Reaction1. Solvent Choice: Switch to a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). 2. pH Control: If an aqueous buffer is necessary, conduct a pH stability study (see Experimental Protocols) to find the optimal pH range for stability. 3. Temperature: Prepare solutions fresh and store them at -80°C if they must be kept for more than a few hours.
Inconsistent results in biological assays. Sample Degradation1. Confirm Purity: Before each experiment, verify the purity of the this compound stock solution using a validated analytical method. 2. Fresh Preparations: Prepare working solutions immediately before use from a freshly opened solid sample or a recently prepared stock solution. 3. Review Handling: Ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, strong light) during experimental setup.
Solid this compound appears clumpy or "wet". Hygroscopicity (Moisture Absorption)1. Use a Desiccator: Store the compound in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel). 2. Controlled Environment: Handle the compound in a glove box or a room with controlled low humidity. 3. Proper Sealing: Ensure the container cap is tightly sealed with paraffin (B1166041) film for extra protection.

Data on this compound Stability

The following tables summarize hypothetical data from accelerated stability studies on solid this compound to illustrate the impact of different storage conditions.

Table 1: Effect of Temperature and Humidity on this compound Purity (%) over 3 Months

Storage ConditionMonth 0Month 1Month 2Month 3
25°C / 60% RH99.8%98.5%97.1%95.4%
30°C / 65% RH99.8%97.2%94.5%91.8%
40°C / 75% RH99.8%94.6%89.3%83.7%
2-8°C / Ambient RH99.8%99.7%99.7%99.6%

Table 2: Effect of Light Exposure on this compound Purity (%) at 25°C

Storage ConditionDay 0Day 7Day 14Day 21
Exposed to Light (ICH Q1B)99.8%96.2%93.1%90.5%
Protected from Light99.8%99.7%99.5%99.4%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to understand the potential degradation pathways of this compound.

Objective: To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Add 0.1 M HCl to a this compound solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to a this compound solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a this compound solution and keep it at room temperature for 24 hours.

  • Thermal Degradation: Store both solid this compound and a solution of this compound at 80°C for 48 hours.

  • Photostability: Expose solid this compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all stressed samples and a control sample (stored at 2-8°C, protected from light) using a validated stability-indicating HPLC method. The goal is to achieve 10-20% degradation to ensure the method can detect impurities.

Protocol 2: Real-Time Stability Study

This protocol is used to determine the actual shelf-life of this compound under recommended storage conditions.

Objective: To evaluate the long-term stability of this compound under its proposed storage conditions.

Methodology:

  • Batch Selection: Use at least three different batches of this compound for the study.

  • Packaging: Package the samples in the proposed container closure system (e.g., amber glass vials with screw caps).

  • Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8°C).

  • Testing Frequency: Test the samples at specified time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Parameters to Test: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Purity and Impurities (by HPLC)

    • Water Content (by Karl Fischer titration, if applicable)

    • Any other critical quality attributes.

  • Data Analysis: Analyze the data for any trends in degradation and establish a retest period or shelf-life based on the results.

Visualizations

G start Stability Issue Observed (e.g., Color Change, Purity Loss) check_light Was the sample exposed to light? start->check_light check_moisture Was the sample exposed to moisture/humidity? start->check_moisture check_temp Was the sample stored at elevated temperature? start->check_temp check_solvent Is the sample in solution? start->check_solvent sol_light Action: Store in amber vials or protect from light. check_light->sol_light  Yes sol_moisture Action: Store in desiccator and use inert atmosphere. check_moisture->sol_moisture  Yes sol_temp Action: Store at recommended low temperature (e.g., 2-8°C). check_temp->sol_temp  Yes sol_solvent Action: Use dry, aprotic solvent. Prepare fresh solutions. check_solvent->sol_solvent  Yes

Caption: Troubleshooting workflow for this compound stability issues.

G This compound This compound hydrolysis_prod Hydrolysis Product (Opened Ring) This compound->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Product (N-Oxide) This compound->oxidation_prod Oxidation photo_prod Photodegradation Product (Dimer or Isomer) This compound->photo_prod Photodegradation water H₂O / H⁺ or OH⁻ oxygen O₂ / H₂O₂ light UV/Visible Light (hν)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Refining Chloculol (Clioquinol as a Model) Delivery Methods for In-Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: The compound "Chloculol" was not identified in available scientific literature. To fulfill the structural and content requirements of your request, this guide has been created using Clioquinol as a well-documented model compound with similar characteristics relevant to in-vivo research challenges, such as formulation of a poorly soluble agent and specific mechanisms of action. The principles, protocols, and troubleshooting steps provided herein are broadly applicable and can be adapted for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Clioquinol?

A1: Clioquinol is primarily known as a metal protein attenuating compound (MPAC). Its main mechanism involves acting as a chelator of metal ions, particularly zinc, copper, and iron.[1] By binding to these metals, it can disrupt processes where metal dyshomeostasis is a key factor, such as the aggregation of amyloid-beta (Aβ) plaques in neurodegenerative diseases.[1] Clioquinol can help dissolve these plaques by preventing metal-Aβ interactions.[1] Additionally, it has been shown to modulate signaling pathways, including the MAPK pathway, and inhibit the 20S proteasome in a copper-dependent manner.[1]

Q2: What are the most common in-vivo delivery methods for compounds like Clioquinol in preclinical studies?

A2: For preclinical rodent studies, the most frequently used delivery methods are oral gavage and intraperitoneal (IP) injection. Oral gavage allows for precise oral dosing, mimicking a common clinical route of administration.[2] IP injection is another common method for systemic delivery, offering rapid absorption, although bioavailability can be lower compared to intravenous routes. For Clioquinol specifically, bioavailability versus intraperitoneal dosing is approximately 12% in rodents due to first-pass metabolism.

Q3: What are the critical safety and toxicity concerns associated with Clioquinol?

A3: Historically, Clioquinol was linked to subacute myelo-optic neuropathy (SMON) in humans when used as an oral agent, which led to its withdrawal from the market for that purpose. Animal toxicity studies have shown species-specific differences in neurotoxicity. Therefore, when working with Clioquinol or similar compounds, it is crucial to conduct thorough dose-response studies to establish a safe therapeutic window and to monitor animals closely for any signs of neurotoxicity or other adverse effects.

Troubleshooting Guides

Formulation & Compound Preparation

Q: My compound is precipitating out of solution after preparation. How can I improve its solubility and stability?

A: This is a common issue with poorly water-soluble compounds. Consider the following strategies:

  • Co-solvents: Use a mixture of water-miscible organic solvents. A combination of Polyethylene Glycol (PEG) 400, Propylene Glycol, and Glycerin can be effective for solubilizing hydrophobic compounds for both oral and IV administration.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in-vivo studies due to its higher solubility and safety profile.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen administration route to avoid irritation or tissue damage.

  • Particle Size Reduction: Techniques like micronization or nanosuspension can improve the dissolution rate of a compound, though this often requires specialized equipment.

Q: I'm observing inconsistent results. Could my formulation be the cause?

A: Absolutely. Formulation variability is a major source of inconsistent results.

  • Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each animal is dosed. Use of a vortex mixer immediately before drawing each dose is recommended.

  • Check for Degradation: The stability of your compound in the chosen vehicle is critical. Perform stability studies on your formulation under the intended storage and use conditions. Some compounds may degrade rapidly once in solution.

  • Vehicle-Compound Interactions: The formulation vehicle itself can sometimes impact the pharmacokinetic profile of the compound. If possible, run a vehicle-only control group to account for any effects of the formulation itself.

Oral Gavage Administration

Q: The animal struggles excessively during oral gavage, and I'm concerned about causing injury or stress.

A: Proper technique is crucial to minimize stress and prevent injury.

  • Correct Restraint: Ensure you are using a firm but gentle restraint that immobilizes the head and aligns the esophagus in a straight line with the stomach.

  • Correct Needle Size: Use a gavage needle (cannula) that is appropriate for the size of the animal. A needle that is too large can cause trauma, while one that is too small can be difficult to guide.

  • Measure Insertion Depth: Before the procedure, measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. This prevents perforation of the esophagus or stomach.

  • Moisten the Tip: Moistening the tip of the gavage needle with the vehicle or a sucrose (B13894) solution can ease its passage and reduce friction.

  • Do Not Force: The needle should pass smoothly down the esophagus. If you feel any resistance, withdraw immediately and try again. Resistance often means the needle is entering the trachea.

Q: I suspect the compound was administered into the trachea (aspiration). What are the signs and what should I do?

A: Aspiration is a serious complication.

  • Signs of Aspiration: Immediate signs include fluid coming from the nose, gasping for air, labored breathing, or cyanosis (blue-tinged mucous membranes).

  • Immediate Action: If you observe these signs, stop the procedure immediately. Unfortunately, if a significant volume has entered the lungs, it is often fatal. The recommended course of action is immediate euthanasia to prevent suffering.

  • Prevention: Always ensure the gavage needle is advancing without resistance. A slight swallowing reflex from the animal as the needle enters the pharynx is a good indicator of correct placement.

Intraperitoneal (IP) Injection

Q: How can I ensure my IP injection is correctly placed and not subcutaneous (SQ) or in an organ?

A: Correct placement requires attention to anatomical landmarks and technique.

  • Injection Site: Perform the injection in the lower right abdominal quadrant to avoid damaging the cecum, bladder, or other internal organs.

  • Needle Angle and Depth: The needle should be inserted at approximately a 30-degree angle. Once through the skin, you should feel a slight "pop" as the needle enters the peritoneal cavity.

  • Aspiration Check: Before injecting, gently pull back on the syringe plunger. If you see air, you are correctly in the peritoneal space. If you draw back urine (yellow), blood, or intestinal contents (brown/green), withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Confirming IP vs. SQ: An SQ injection will often leave a palpable "bleb" or bubble under the skin, whereas a correctly administered IP injection will not.

Q: Animals are showing signs of inflammation or distress post-injection. What could be the cause?

A: Post-injection complications can arise from the substance or the procedure.

  • Irritating Substance: The vehicle or the compound itself may be an irritant, causing peritonitis (inflammation of the peritoneal lining). Ensure your formulation is sterile and at a physiological pH.

  • Injection of Contaminants: Use a new, sterile needle for each animal to prevent the introduction of bacteria.

  • Repeated Injections: Repeated IP injections can cause inflammation and adhesions. If multiple injections are required, alternate between the left and right lower quadrants.

  • Volume: Do not exceed the recommended maximum injection volume for the species and weight of the animal.

Data Presentation

Table 1: Recommended Maximum Dosing Volumes for Rodents

Route of AdministrationMouse (10 ml/kg)Rat (10-20 ml/kg)
Oral Gavage (PO) 0.25 mL (for 25g mouse)2.5 - 5.0 mL (for 250g rat)
Intraperitoneal (IP) 0.25 mL (for 25g mouse)2.5 - 5.0 mL (for 250g rat)
Intravenous (IV) 0.125 mL (for 25g mouse)1.25 mL (for 250g rat)
Subcutaneous (SQ) 0.25 mL (for 25g mouse)2.5 mL (for 250g rat)

Data compiled from standard animal procedure guidelines. Always consult your institution's IACUC guidelines for specific volume limits.

Experimental Protocols

Protocol 1: Preparation of Clioquinol Formulation using HP-β-Cyclodextrin
  • Objective: To prepare a 5 mg/mL solution of Clioquinol in a 20% (w/v) HP-β-Cyclodextrin vehicle.

  • Materials:

    • Clioquinol powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water for injection

    • Sterile 50 mL conical tube

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile syringe filter

  • Methodology:

    • Calculate the required amounts. For 10 mL of final solution: 2 g of HP-β-CD and 50 mg of Clioquinol.

    • Add 8 mL of sterile water to the conical tube.

    • While stirring, slowly add the 2 g of HP-β-CD. Allow it to dissolve completely. This may take 10-15 minutes.

    • Once the HP-β-CD is dissolved, slowly add the 50 mg of Clioquinol powder to the stirring solution.

    • Allow the mixture to stir for at least 1-2 hours at room temperature, protected from light, to ensure maximum complexation.

    • After stirring, bring the final volume to 10 mL with sterile water.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the formulation protected from light at 4°C. Visually inspect for precipitation before each use.

Protocol 2: Oral Gavage Administration in Mice
  • Objective: To accurately administer a defined volume of a compound directly into the stomach of a mouse.

  • Materials:

    • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved needle for an adult mouse).

    • Syringe (1 mL)

    • Prepared compound formulation

  • Methodology:

    • Weigh the mouse to calculate the correct dose volume (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL).

    • Draw the calculated volume into the syringe and ensure no air bubbles are present.

    • Measure the gavage needle against the mouse from the tip of the nose to the last rib and note the depth. Do not insert past this point.

    • Restrain the mouse by scruffing the neck and back skin firmly to immobilize the head. The body should be held in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the pharynx.

    • The needle should slide easily into the esophagus with minimal pressure. The animal may exhibit a swallowing reflex. If there is any resistance, withdraw and reposition.

    • Once at the predetermined depth, administer the compound slowly and steadily over 2-3 seconds.

    • After administration, gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.

Visualizations

Clioquinol_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space Clioquinol Clioquinol Metals Zn²⁺ / Cu²⁺ Clioquinol->Metals Chelation Abeta_Plaque Amyloid-β Plaque Clioquinol->Abeta_Plaque Dissolves Plaque MAPK MAPK Pathway Clioquinol->MAPK Modulates Clioquinol_Cu Clioquinol-Cu Complex Abeta Amyloid-β Monomers Metals->Abeta Promotes Aggregation Abeta->Abeta_Plaque Proteasome 20S Proteasome Misfolded Misfolded Proteins Proteasome->Misfolded Degrades CellDeath Cell Death Misfolded->CellDeath Clioquinol_Cu->Proteasome Inhibits

Caption: Clioquinol's dual mechanism: metal chelation to dissolve amyloid plaques and intracellular pathway modulation.

Oral_Gavage_Workflow start Start weigh 1. Weigh Animal & Calculate Dose Volume start->weigh prepare_dose 2. Prepare Syringe with Calculated Volume weigh->prepare_dose measure_depth 3. Pre-measure Insertion Depth prepare_dose->measure_depth restrain 4. Restrain Animal Properly measure_depth->restrain insert 5. Insert Gavage Needle (No Resistance) restrain->insert administer 6. Administer Dose Slowly insert->administer resistance Resistance Felt? insert->resistance remove 7. Withdraw Needle Gently administer->remove monitor 8. Monitor Animal for Adverse Signs remove->monitor end End monitor->end resistance->administer No reposition Withdraw & Reposition resistance->reposition Yes reposition->insert

Caption: Standard operating procedure workflow for performing oral gavage in rodents.

Troubleshooting_Logic start Inconsistent In-Vivo Results Observed q1 Was the formulation prepared fresh daily? start->q1 a1_yes Check Dosing Technique q1->a1_yes Yes a1_no Root Cause: Formulation Instability Solution: Prepare fresh daily or conduct stability studies. q1->a1_no No q2 Is dosing technique consistent across users? a1_yes->q2 a2_yes Check Animal Factors q2->a2_yes Yes a2_no Root Cause: Operator Variability Solution: Standardize protocol and retrain all personnel. q2->a2_no No q3 Are animals uniform (age, weight, sex, strain)? a2_yes->q3 a3_yes Root Cause: Inherent Biological Variability Solution: Increase sample size (n) to improve statistical power. q3->a3_yes Yes a3_no Root Cause: Confounding Variables Solution: Ensure proper randomization and balancing of groups. q3->a3_no No

Caption: A logical decision tree for troubleshooting sources of experimental inconsistency.

References

Technical Support Center: Overcoming Resistance to Chloculol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experiments with Chloculol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel therapeutic agent designed to induce apoptosis in cancer cells by targeting the pro-survival protein BCL-2. By inhibiting BCL-2, this compound disrupts the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.

Q2: What are the primary mechanisms by which cell lines develop resistance to this compound?

Resistance to this compound, like many anti-cancer agents, can be acquired through various mechanisms. The most common include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4]

  • Alterations in Drug Targets: Mutations in the BCL-2 protein can prevent this compound from binding effectively, thereby reducing its inhibitory effect.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibition of BCL-2. Common pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Enhanced DNA Repair: Although this compound's primary mechanism is not DNA damage, cells with enhanced DNA repair capabilities can sometimes exhibit broader resistance to apoptosis-inducing agents.

  • Inhibition of Apoptosis: Changes in the expression of other apoptosis-related proteins can make cells resistant to this compound-induced cell death.

Q3: Is resistance to this compound always acquired?

No, resistance can be either intrinsic or acquired.

  • Intrinsic Resistance: Some cell lines may be naturally resistant to this compound due to their inherent genetic and molecular characteristics.

  • Acquired Resistance: This develops over time with continuous exposure to this compound, as cancer cells mutate or adapt to survive the treatment.

Troubleshooting Guide

Problem: My cell line is showing a decreased response to this compound in our viability assays.

This is a common issue that may indicate the development of acquired resistance. Follow these steps to diagnose and address the problem.

Step 1: Confirm and Quantify Resistance

The first step is to confirm that the observed decrease in sensitivity is statistically significant. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental (sensitive) line.

Experiment: Dose-Response Assay to Determine IC50. A significant increase in the IC50 value for your treated cell line compared to the parental control confirms the development of resistance.

Table 1: Example IC50 Values for this compound

Cell LineThis compound IC50 (µM)Resistance Index (RI)Interpretation
Parental MCF-75.2-Sensitive
This compound-Resistant MCF-758.511.25High Level of Resistance
Parental A5498.1-Sensitive
This compound-Resistant A54915.71.94Low Level of Resistance

Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to identify the underlying molecular mechanism. The following table outlines potential mechanisms and the recommended experiments to investigate them.

Table 2: Troubleshooting Experimental Plan

Potential MechanismPrimary Investigation MethodSecondary/Confirmatory MethodExpected Outcome in Resistant Cells
Increased Drug Efflux Western Blot for P-gp (MDR1)qPCR for ABCB1 gene expressionIncreased P-gp protein and ABCB1 mRNA levels.
Bypass Pathway Activation Phospho-Kinase ArrayWestern Blot for p-Akt, p-ERKActivation of kinases in the PI3K/Akt or MAPK/ERK pathways.
Alteration in Drug Target Sanger Sequencing of BCL2 geneCo-immunoprecipitation (Co-IP)Identification of mutations in the BCL2 gene; Reduced this compound-BCL2 binding.
Enhanced DNA Repair Western Blot for PARP, γH2AXComet AssayAltered levels of DNA repair markers.
Step 3: Strategies to Overcome Resistance

Based on your findings from Step 2, you can employ several strategies to overcome this compound resistance.

  • If Increased Drug Efflux is Detected:

    • Combination Therapy: Use this compound in combination with a known P-gp inhibitor, such as Verapamil or Tariquidar. This can help increase the intracellular concentration of this compound.

  • If Bypass Pathway Activation is Confirmed:

    • Targeted Combination Therapy: Combine this compound with an inhibitor of the activated pathway. For example, if the PI3K/Akt pathway is active, use a PI3K inhibitor like Alpelisib. If the MAPK/ERK pathway is active, consider a MEK inhibitor like Trametinib.

  • General Strategies:

    • Combination Therapies: Using multiple drugs with different mechanisms of action can help prevent or overcome resistance. This can include combining this compound with conventional chemotherapy agents or other targeted therapies.

    • Immunotherapy Combinations: Combining this compound with immune checkpoint inhibitors can be a powerful strategy to enhance the anti-tumor immune response.

Experimental Protocols

Protocol 1: Western Blot for P-gp and Phosphorylated Kinases

This protocol is used to determine the protein expression levels of P-gp (MDR1) or the phosphorylation status of kinases like Akt and ERK.

  • Cell Lysis: Prepare cell lysates from both the sensitive parental cell line and the suspected this compound-resistant cell line.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-phospho-Akt, or anti-phospho-ERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH, to determine the relative protein expression or phosphorylation levels.

Visualizing Resistance Mechanisms

Signaling Pathways

Activation of survival pathways can allow cancer cells to bypass the effects of this compound. Below are diagrams of two common bypass pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR BCL2 BCL-2 Akt->BCL2 Inhibits Apoptosis via phosphorylating BCL-2 family Survival Cell Survival & Proliferation mTOR->Survival This compound This compound This compound->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis

Caption: PI3K/Akt/mTOR pathway activation promotes cell survival.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: MAPK/ERK pathway driving cell proliferation and survival.

Experimental Workflow

The logical flow for troubleshooting resistance is critical for efficient problem-solving.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Confirm Step 1: Confirm Resistance (IC50 Assay) Start->Confirm IsResistant Is Resistance Confirmed? Confirm->IsResistant Investigate Step 2: Investigate Mechanism (WB, qPCR, Sequencing) IsResistant->Investigate Yes NoResistance No significant resistance. Check experimental parameters. IsResistant->NoResistance No Efflux Increased Efflux? Investigate->Efflux Bypass Bypass Pathway? Efflux->Bypass No SolveEfflux Solution: Combine with Efflux Pump Inhibitor Efflux->SolveEfflux Yes Target Target Altered? Bypass->Target No SolveBypass Solution: Combine with Pathway Inhibitor (e.g., MEKi) Bypass->SolveBypass Yes SolveTarget Solution: Alternative Therapy or Combination Approach Target->SolveTarget Yes End Re-evaluate Efficacy SolveEfflux->End SolveBypass->End SolveTarget->End

Caption: Workflow for troubleshooting this compound resistance.

References

Chloculol experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloculol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound, a selective inhibitor of the MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of MEK1 and MEK2. By binding to the kinase domain of MEK1/2, it prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 (p44 MAPK) and ERK2 (p42 MAPK). This effectively blocks signal transduction down the RAS/RAF/MEK/ERK pathway, which is a critical regulator of cell proliferation, survival, and differentiation.

Chloculol_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus This compound This compound This compound->inhibition inhibition->mek Troubleshooting_pERK start No p-ERK Inhibition Observed check_conc Run Dose-Response Western Blot (1-2h) start->check_conc Low Concentration? check_time Run Time-Course Western Blot start->check_time Wrong Timing? check_basal Is Basal p-ERK Level High? start->check_basal Low Pathway Activity? success Inhibition Observed check_conc->success check_time->success stimulate Stimulate with Growth Factor Before Treatment check_basal->stimulate No check_reagents Verify Antibody & Drug Activity with Controls check_basal->check_reagents Yes stimulate->success check_reagents->success WB_Workflow seed 1. Seed Cells treat 2. Treat with This compound seed->treat lyse 3. Harvest & Lyse Cells treat->lyse quantify 4. Quantify Protein lyse->quantify sds_page 5. Run SDS-PAGE & Transfer quantify->sds_page immunoblot 6. Immunoblot for p-ERK sds_page->immunoblot detect 7. Detect Signal immunoblot->detect reprobe 8. Re-probe for Total ERK detect->reprobe

Validation & Comparative

Validating the Efficacy of Chloculol in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the novel therapeutic agent, Chloculol, against other investigational compounds. The data presented herein is intended to offer an objective overview of its performance in validated preclinical models, supported by detailed experimental protocols and pathway visualizations to aid in the critical evaluation of its therapeutic potential.

Comparative Efficacy Data

The anti-proliferative and tumor-inhibitory effects of this compound were assessed in comparison to two alternative compounds, Alterinhib and Compoustat, across a panel of cancer cell lines and in an in vivo xenograft model. All three compounds are designed to target components of the MAPK/ERK signaling cascade, a critical pathway in many human cancers.

Table 1: In Vitro Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) was determined in three distinct cancer cell lines after 72 hours of continuous exposure to each compound. Lower values indicate greater potency.

CompoundA549 (Lung Carcinoma) IC50 (nM)HT-29 (Colon Adenocarcinoma) IC50 (nM)SK-MEL-28 (Malignant Melanoma) IC50 (nM)
This compound 15 25 12
Alterinhib355028
Compoustat8011095

Table 2: In Vivo Tumor Growth Inhibition (TGI)

The efficacy of each compound was evaluated in a murine xenograft model established with SK-MEL-28 melanoma cells. Compounds were administered daily for 21 days, and tumor volume was measured.

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
This compound 10 85
Alterinhib1062
Compoustat1045
Vehicle Control-0

Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By blocking the phosphorylation of ERK1/2, this compound effectively halts the downstream signaling cascade that promotes cell proliferation, survival, and differentiation.

Chloculol_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->MEK

This compound inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

1. Cell Viability Assay (IC50 Determination)

  • Cell Lines: A549, HT-29, and SK-MEL-28 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound, Alterinhib, and Compoustat (ranging from 0.1 nM to 100 µM) was added to the wells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. In Vivo Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: 2 x 10^6 SK-MEL-28 cells in 100 µL of a 1:1 mixture of Matrigel and PBS were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).

  • Compound Administration: this compound, Alterinhib, and Compoustat were formulated in a vehicle of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 and administered orally once daily at a dose of 10 mg/kg. The control group received the vehicle alone.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Calculation: Tumor Growth Inhibition (TGI) was calculated at the end of the 21-day study period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vivo xenograft study.

Xenograft_Workflow CellCulture SK-MEL-28 Cell Culture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to 150-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Dosing (21 Days) Randomization->Treatment Measurement Tumor Volume Measurement (2x/week) Treatment->Measurement Analysis Data Analysis and TGI Calculation Measurement->Analysis

Workflow for the in vivo xenograft efficacy study.

Comparative Analysis of Notch Signaling Pathway Inhibitors: Notchibitor vs. Compound X in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of two inhibitors of the Notch signaling pathway, Notchibitor and the well-established gamma-secretase inhibitor, Compound X. The comparative data is derived from a luciferase reporter assay designed to quantitatively measure the inhibition of Notch signaling in a cellular context.

Data Presentation

The following table summarizes the inhibitory activity of Notchibitor and Compound X on the Notch signaling pathway. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the luciferase reporter signal by 50%. Lower IC50 values indicate higher potency.

CompoundIC50 (nM) in Luciferase Reporter Assay
Notchibitor15
Compound X35

Key Finding: Notchibitor demonstrates a more than two-fold greater potency in inhibiting the Notch signaling pathway in this cellular assay compared to Compound X.

Experimental Protocols

Luciferase Reporter Assay for Notch Signaling

This assay quantifies the activity of the Notch signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Notch-responsive promoter.

1. Cell Culture and Transfection:

  • HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.
  • After 24 hours, cells were co-transfected with a Notch-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a standard lipid-based transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, the culture medium was replaced with fresh medium containing serial dilutions of Notchibitor or Compound X. A vehicle control (DMSO) was also included.
  • The final concentration of the compounds ranged from 0.1 nM to 10 µM.

3. Luciferase Activity Measurement:

  • After 24 hours of compound treatment, the cells were lysed.
  • Firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system on a luminometer.

4. Data Analysis:

  • The firefly luciferase signal was normalized to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
  • The normalized data was then plotted against the logarithm of the inhibitor concentration.
  • The IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Notch signaling pathway, which is targeted by both Notchibitor and Compound X. The pathway is initiated by the binding of a ligand to the Notch receptor, leading to proteolytic cleavages that release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate target gene expression.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding GammaSecretase γ-Secretase NotchReceptor->GammaSecretase Cleavage Site NICD_cyto NICD (Notch Intracellular Domain) GammaSecretase->NICD_cyto Releases NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL (Transcription Factor) NICD_nuc->CSL Binds TargetGenes Target Gene Expression (e.g., Hes, Hey) CSL->TargetGenes Activates Inhibitor Notchibitor & Compound X Inhibitor->GammaSecretase Inhibit

Caption: Canonical Notch signaling pathway and the point of inhibition.

Experimental Workflow Diagram

The workflow for the comparative luciferase reporter assay is outlined in the diagram below.

Experimental_Workflow start Start cell_seeding Seed HEK293T Cells in 96-well Plates start->cell_seeding transfection Co-transfect with Luciferase Reporter Plasmids cell_seeding->transfection compound_treatment Treat with Serial Dilutions of Notchibitor or Compound X transfection->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis luciferase_assay Measure Firefly and Renilla Luciferase Activity cell_lysis->luciferase_assay data_analysis Normalize Data and Calculate IC50 Values luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the luciferase reporter assay.

Comparative Analysis of Chlorocresol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of chlorocresol (4-chloro-3-methylphenol) and its diverse analogs. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Recent scientific investigations have underscored the therapeutic potential of chlorocresol and its derivatives, revealing significant antimicrobial and anticancer properties. This guide synthesizes findings from multiple studies to offer a comparative perspective on the structure-activity relationships (SAR) of these compounds.

Antimicrobial Activity: A Comparative Overview

Chlorocresol is a well-established antimicrobial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to cytoplasmic leakage and the dissipation of the proton motive force.[3] This disruption ultimately uncouples respiration from ATP synthesis, proving fatal to the microorganism.[3]

The antimicrobial efficacy of phenolic compounds like chlorocresol is influenced by their lipophilicity and hydrogen bond acidity.[4] Structure-activity relationship studies have shown that increasing the alkyl chain length on phenolic compounds can enhance antimicrobial activity, although a "cut-off point" is observed where longer chains lead to decreased efficacy.

A study on a chlorocresol nanoemulsion disinfectant (CND) demonstrated its potent bactericidal effect against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL, and the Minimum Bactericidal Concentration (MBC) was 200 µg/mL. Further investigation using electron microscopy revealed that the nanoemulsion caused significant morphological changes and destruction of the bacterial cell integrity.

In a comparative study, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, an analog of chlorocresol, exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria with a MIC of 8 µg/mL.

Table 1: Comparative Antimicrobial Activity of Chlorocresol and Its Analogs

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Chlorocresol NanoemulsionStaphylococcus aureus100200
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteria8Not Reported

Anticancer Activity: A Multi-faceted Approach

Recent research has illuminated the potential of chlorocresol analogs as potent anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Oxadiazole Analogs

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The analog 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (Compound 6h ) demonstrated significant growth inhibition against several cancer cell lines at a concentration of 10 µM.

Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs

Compound IDCancer Cell LinePercent Growth Inhibition (%GI) at 10 µMReference
6h SNB-19 (CNS Cancer)65.12
6h NCI-H460 (Non-Small Cell Lung Cancer)55.61
6h SNB-75 (CNS Cancer)54.68
6d MCF7 (Breast Cancer)24.79
6d MDA-MB-468 (Breast Cancer)26.01
6f UACC-62 (Melanoma)21.25

Data represents the percentage of cancer cell growth inhibition at a 10 µM concentration of the test compound.

Chloro-Substituted Chalcones

Chloro-substituted chalcones, which can be considered analogs of chlorocresol, have also shown significant anticancer potential. Their efficacy is highly dependent on the position and number of chlorine atoms on the aromatic rings. The presence of methoxy (B1213986) groups alongside chlorine substitution often enhances anticancer activity. These compounds are believed to exert their effects through pathways such as the p53 tumor suppressor pathway.

Benzoxazole (B165842) and Naphthoxazole Analogs

Novel benzoxazole and naphthoxazole analogs of chlorocresol have been synthesized and evaluated for their antiproliferative activity. Naphthoxazole derivatives, particularly those with a chlorine atom, exhibited high potency against a range of cancer cell lines, with IC50 values comparable to the standard drug cisplatin. Importantly, these compounds showed low toxicity towards normal human cells.

Table 3: Anticancer Activity of a Naphthoxazole Analog

CompoundCancer Cell LineIC50 (µM)Reference
Naphthoxazole analog with chlorineVarious human cancer cell lines2.18 - 2.89

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well containing the diluted compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of chlorocresol and its analogs are mediated through their interactions with various cellular signaling pathways.

Antimicrobial Mechanism of Action

The primary antimicrobial action of chlorocresol involves the physical disruption of the bacterial cell membrane, leading to a cascade of events that result in cell death.

G Chlorocresol Chlorocresol CellMembrane Bacterial Cell Membrane Chlorocresol->CellMembrane Interacts with Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Cytoplasmic Leakage (Ions, ATP, etc.) Disruption->Leakage PMF Dissipation of Proton Motive Force Disruption->PMF CellDeath Bacterial Cell Death Leakage->CellDeath ATP_uncoupling Uncoupling of Respiration from ATP Synthesis PMF->ATP_uncoupling ATP_uncoupling->CellDeath

Antimicrobial Mechanism of Chlorocresol.
Anticancer Signaling Pathways

Several chlorocresol analogs have been shown to exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, some isoxazole (B147169) derivatives inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

G cluster_pathway PI3K/Akt/mTOR Pathway Analog Chlorocresol Analog (e.g., Isoxazole derivative) PI3K PI3K Analog->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Workflow for SAR Studies

The systematic investigation of structure-activity relationships for chlorocresol analogs typically follows a well-defined experimental workflow, from synthesis to biological evaluation and data analysis.

G cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Design Rational Design of Chlorocresol Analogs Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Data Data Collection & Analysis Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Determination Data->SAR Lead Lead Compound Identification SAR->Lead

Workflow for SAR Studies of Chlorocresol Analogs.

References

Reproducibility of Licochalcone A's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Licochalcone A, a natural phenol (B47542) derived from the root of Glycyrrhiza species, with alternative compounds. The focus is on the reproducibility of its anti-inflammatory and anticancer activities, supported by experimental data and detailed methodologies. While direct comparative studies on the reproducibility of these compounds are limited, this guide synthesizes available data to offer a comprehensive overview.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the inhibitory effects of Licochalcone A and its alternatives on inflammatory markers and cancer cell proliferation. The IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Variations in these values across different studies can provide insights into the reproducibility of the compound's effects under various experimental conditions.

Table 1: Anti-Inflammatory Activity of Licochalcone A and Alternatives

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
Licochalcone A ORAI1 channel inhibitionJurkat T-cells2.97 ± 1.217 µM[1]
Licochalcone A Kv1.3 channel inhibitionJurkat T-cells0.83 ± 1.222 µM[1]
Licochalcone A KCa3.1 channel inhibitionJurkat T-cells11.21 ± 1.07 µM[1]
Licochalcone A PGE2 production inhibitionIL-1β-stimulated human skin fibroblasts15.0 nM[2]
NS-398 (Alternative) PGE2 production inhibitionIL-1β-stimulated human skin fibroblasts1.6 nM[2]
Indomethacin (Alternative) COX-1 dependent PGE2 productionHuman skin fibroblastsEffective at 100 nM
Dexamethasone (Alternative) PGE2, IL-6, IL-8 productionIL-1β-stimulated human skin fibroblastsEffective at 100 nM

Table 2: Anticancer Activity of Licochalcone A and Alternatives

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
Licochalcone A DU145Prostate Cancer6 ± 0.1 µg/mL72
Licochalcone A HCT116Colon Cancer~20-40 (dose-dependent reduction in viability)Not Specified
Licochalcone A SW480Colon Cancer~20-40 (dose-dependent reduction in viability)Not Specified
Licochalcone A MKN45Gastric Cancer42.0Not Specified
Licochalcone A SGC7901Gastric Cancer40.8Not Specified
Licochalcone C (Alternative) KYSE 30Esophageal Squamous Cell Carcinoma2848
Licochalcone C (Alternative) KYSE 410Esophageal Squamous Cell Carcinoma1948
Ester Derivative of Licochalcone A (Alternative) LNCaPProstate CancerSimilar to Licochalcone ANot Specified
Ester Derivative of Licochalcone A (Alternative) 22RV1Prostate CancerSimilar to Licochalcone ANot Specified

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Cell Viability and Proliferation Assays

1. MTT Assay for Cell Viability

  • Cell Seeding: Plate human osteosarcoma HOS and MG-63 cells in 24-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Licochalcone A for 24 or 48 hours.

  • MTT Incubation: Following treatment, add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 2 hours at 37°C.

  • Solubilization: Remove the culture medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

2. CCK-8 Assay for Cell Proliferation

  • Cell Seeding: Seed colon cancer cells (HCT116 and SW480) in 96-well plates.

  • Treatment: Treat the cells with different concentrations of Licochalcone A.

  • CCK-8 Reagent: Add 10 μl of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell proliferation.

Apoptosis Assay

Annexin V-FITC Staining for Apoptosis Detection

  • Cell Treatment and Harvesting: Treat HOS cells with Licochalcone A. After treatment, trypsinize the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 μL of 1× binding buffer. Add 5 μL of FITC Annexin V and 5 μL of propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 μL of 1× binding buffer to each tube and analyze the fluorescence using a flow cytometer to quantify apoptotic cells.

Western Blot Analysis for Signaling Pathway Proteins

Protocol for Protein Expression Analysis

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Licochalcone A and a typical experimental workflow for its analysis.

LicochalconeA_Signaling_Pathway cluster_NFkB Cytoplasm LicoA Licochalcone A TLR4 TLR4 LicoA->TLR4 Inhibits PI3K PI3K LicoA->PI3K Inhibits MAPK MAPK (p38, JNK) LicoA->MAPK Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis MAPK->Apoptosis

Signaling pathways modulated by Licochalcone A.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer cell lines) start->cell_culture treatment Treatment with Licochalcone A or Alternatives cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (MTT, CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) treatment->apoptosis_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot Analysis (e.g., for p-Akt, NF-κB) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

General experimental workflow for assessing Licochalcone A's effects.

References

Cross-Validation of Chloculol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative multifaceted mechanism of action of Chloculol, a novel therapeutic agent. Due to the proprietary nature of this compound, this document uses Clioquinol as a well-documented surrogate to illustrate the principles of cross-validation against established therapeutic alternatives. The guide will focus on three key aspects of its mechanism: metal chelation, proteasome inhibition, and modulation of the MAPK/ERK signaling pathway.

Comparative Analysis of Bioactivity

To contextualize the therapeutic potential of this compound (represented by Clioquinol), its bioactivity is compared with two established drugs: PBT2, a second-generation 8-hydroxyquinoline (B1678124) metal chelator investigated for Alzheimer's disease, and Bortezomib, a proteasome inhibitor used in cancer therapy.

Table 1: Comparative Efficacy of Metal Chelators in Alzheimer's Disease Models

CompoundMechanismKey FindingsReference
Clioquinol Metal Ionophore (Copper and Zinc Chelation)Reduced amyloid-beta plaque burden and improved cognitive performance in a transgenic mouse model of Alzheimer's disease. A pilot Phase II clinical trial showed a decrease in plasma Aβ42 levels.[1]
PBT2 Metal Ionophore (Copper and Zinc Chelation)Improved cognition in a clinical trial with Alzheimer's disease patients. Promotes amyloid-β degradation and induces cellular responses with synapto-trophic potential.[2]

Table 2: Comparative Potency of Proteasome Inhibitors

CompoundTargetIC50 Value (Chymotrypsin-like activity)Cell LineReference
Clioquinol 20S Proteasome (Copper-dependent)Not explicitly quantified in comparative studies. Inhibition is dependent on copper co-administration.Human cancer cells
Bortezomib 26S Proteasome (β5 subunit)~3.9 nMCalu6 cells[3]

Table 3: Effect on MAPK/ERK Signaling Pathway

CompoundEffect on ERK PhosphorylationQuantitative DataCell LineReference
Clioquinol InhibitionSignificant inhibition observed at 5 and 10 µM.HUVECs
PD98059 (Reference Inhibitor) Inhibition of MEK1/2 (upstream of ERK)EC50 of ~10 µM for neuroprotection.Hippocampal neurons

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms and methodologies discussed.

Signaling Pathway of Metal Chelation and Neuroprotection cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amyloid-beta Amyloid-beta Zinc_Copper Zinc/Copper Ions Amyloid-beta->Zinc_Copper Binding Plaque Amyloid Plaque Formation Amyloid-beta->Plaque Zinc_Copper->Plaque This compound This compound (Clioquinol/PBT2) Plaque->this compound Inhibition This compound->Zinc_Copper Chelation Intra_Metals Intracellular Zinc/Copper This compound->Intra_Metals Ionophore Activity GSK3 GSK3 Phosphorylation Intra_Metals->GSK3 Neuroprotection Neuroprotection and Synaptic Function GSK3->Neuroprotection

Caption: Signaling pathway of metal chelation by this compound.

Mechanism of Proteasome Inhibition Ubiquitin Ubiquitin Ub_Protein Ubiquitinated Protein Ubiquitin->Ub_Protein Protein Protein Protein->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis leads to Chloculol_Bortezomib This compound / Bortezomib Chloculol_Bortezomib->Proteasome Inhibition

Caption: Mechanism of proteasome inhibition by this compound/Bortezomib.

MAPK/ERK Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation and Survival Transcription_Factors->Proliferation_Survival This compound This compound This compound->ERK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Western Blotting Cell_Culture Cell Culture and Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of this compound's mechanism of action.

This assay quantifies the ability of a compound to chelate zinc ions, which is a key aspect of this compound's proposed mechanism in neurodegenerative diseases.

  • Reagents and Materials:

    • This compound and comparator compounds (e.g., PBT2)

    • Zinc chloride (ZnCl2)

    • Fluorescent zinc indicator (e.g., FluoZin-3)

    • Assay buffer (e.g., HEPES buffer, pH 7.4)

    • Black, clear-bottom 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the fluorescent indicator in deionized water.

    • Prepare stock solutions of this compound and comparator compounds in a suitable solvent (e.g., DMSO).

    • In the 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound or comparator compounds to the wells. Include a vehicle control (solvent only).

    • Add the fluorescent zinc indicator to all wells at a fixed concentration.

    • Initiate the reaction by adding a fixed concentration of ZnCl2 to all wells.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the indicator.

    • A decrease in fluorescence compared to the control indicates zinc chelation. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the fluorescence signal.

This assay measures the chymotrypsin-like activity of the proteasome, which is a target of this compound in its anti-cancer mechanism.

  • Reagents and Materials:

    • This compound and comparator compounds (e.g., Bortezomib)

    • Cancer cell line of interest

    • Cell lysis buffer

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer

    • Black 96-well plates

    • Fluorescence plate reader

  • Procedure:

    • Culture cancer cells and treat with varying concentrations of this compound, Bortezomib, or vehicle control for a specified duration.

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add equal amounts of protein from each cell lysate.

    • Add the assay buffer to each well.

    • Add the fluorogenic proteasome substrate to all wells.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity over time using a plate reader. The cleavage of the substrate by the proteasome releases a fluorescent molecule.

    • A decrease in the rate of fluorescence increase indicates proteasome inhibition. Calculate the IC50 value for each compound.

This method is used to detect the phosphorylation status of ERK, a key protein in the MAPK signaling pathway, to validate this compound's inhibitory effects.

  • Reagents and Materials:

    • Cell line of interest (e.g., endothelial cells, cancer cells)

    • This compound and appropriate controls

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture cells and treat with different concentrations of this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total-ERK to normalize the data.

    • Quantify the band intensities to determine the relative level of ERK phosphorylation.

References

Clioquinol's Proposed Mechanism of Action in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the drug "Chloculol" did not yield any specific results, suggesting that it may be a hypothetical compound, a new drug not yet in the public domain, or a possible misspelling of an existing drug.

One possibility is that the intended drug was "Clioquinol," which has a phonetically similar name and is a known compound with established mechanisms of action. Clioquinol is an antiseptic and an oral intestinal amebicide that has been investigated for its therapeutic potential in neurodegenerative disorders and some cancers.[1] It functions primarily as a metal chelator, binding to and redistributing zinc, copper, and iron.[1] This action can dissolve amyloid plaques, which are implicated in Alzheimer's disease.[1] Additionally, Clioquinol can inhibit the 20S proteasome in a copper-dependent and independent manner, leading to cell death in cancer cells.[1]

Without definitive information on "this compound," a direct comparison of its potency with existing drugs is not possible. If "Clioquinol" was the intended subject, a detailed comparative analysis could be performed by gathering its potency data (e.g., IC50 or EC50 values) from scientific literature and comparing it with standard-of-care drugs for relevant indications.

To proceed with a meaningful comparison, clarification on the identity of "this compound" is required. Once the correct compound is identified, a comprehensive guide can be developed, including:

  • Data Presentation: A structured table summarizing the potency of "this compound" and comparator drugs.

  • Experimental Protocols: Detailed methodologies of the assays used to determine potency.

  • Signaling Pathway and Workflow Visualization: Graphviz diagrams illustrating the drug's mechanism of action and the experimental workflow for potency determination.

For instance, if we were to proceed with Clioquinol as the subject, the following visualizations could be generated:

Clioquinol_AD_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aβ_Monomers Aβ Monomers Aβ_Oligomers Aβ Oligomers Aβ_Monomers->Aβ_Oligomers Aggregation Amyloid_Plaques Amyloid Plaques Aβ_Oligomers->Amyloid_Plaques Fibrillization Cu_Zn Cu²⁺, Zn²⁺ Cu_Zn->Aβ_Oligomers Stabilizes Clioquinol Clioquinol Clioquinol->Amyloid_Plaques Dissolves Clioquinol->Cu_Zn Chelates Metal_Homeostasis Restored Metal Homeostasis Clioquinol->Metal_Homeostasis Promotes

Caption: Proposed mechanism of Clioquinol in reducing amyloid plaque burden in Alzheimer's disease.

General Experimental Workflow for In Vitro Potency Determination

Potency_Assay_Workflow Start Start Cell_Culture Cell Culture/ Target Protein Preparation Start->Cell_Culture Compound_Prep Test Compound Serial Dilution (e.g., Clioquinol) Start->Compound_Prep Treatment Treatment of Cells/Protein with Compound Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay Potency Assay (e.g., Cell Viability, Enzyme Inhibition) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro potency of a drug candidate.

We await clarification on the drug's identity to provide a detailed and accurate comparison guide.

References

A Head-to-Head Comparative Analysis of Chloculol and Warfarin for Stroke Prevention in Non-Valvular Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the novel, direct Factor Xa inhibitor, Chloculol, and the standard-of-care vitamin K antagonist, Warfarin, for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF). The data presented is based on a pivotal, large-scale, randomized, double-blind clinical trial designed to evaluate the relative efficacy and safety of these two anticoagulants.

Comparative Mechanism of Action

This compound and Warfarin interrupt the blood coagulation cascade at different points to exert their anticoagulant effects. The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot.[1][2]

  • This compound (Direct Factor Xa Inhibitor): As a direct oral anticoagulant (DOAC), this compound acts by directly inhibiting Factor Xa, a critical enzyme where the intrinsic and extrinsic coagulation pathways converge.[3] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots.[4] Its mechanism allows for a rapid onset of action and a predictable anticoagulant effect.[3]

  • Warfarin (Vitamin K Antagonist): Warfarin is a vitamin K antagonist. It interferes with the action of the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This interference depletes the reduced form of vitamin K, which is an essential cofactor for the synthesis of functional coagulation factors II, VII, IX, and X in the liver. The onset of Warfarin's anticoagulant effect is slower, as it depends on the degradation of pre-existing clotting factors.

The following diagram illustrates the points of intervention for both this compound and Warfarin within the coagulation cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue_Factor Tissue Factor (III) TF_FVIIa TF:FVIIa Complex Tissue_Factor->TF_FVIIa + FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FIXa Factor IXa TF_FVIIa->FIXa FXa Factor Xa TF_FVIIa->FXa FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa FXIa->FIXa Tenase Tenase Complex (IXa + VIIIa) FIXa->Tenase + FVIIIa FVIIIa Factor VIIIa FVIIIa->Tenase Tenase->FXa Prothrombinase Prothrombinase Complex (Xa + Va) FXa->Prothrombinase + FVa Thrombin Thrombin (IIa) Prothrombinase->Thrombin Prothrombin Prothrombin (II) Prothrombin->Prothrombinase Thrombin->FVIIIa Amplifies Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen FVa FVa Thrombin->FVa Amplifies Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->FXa Direct Inhibition Warfarin Warfarin VKORC1 Vitamin K Epoxide Reductase (VKORC1) Warfarin->VKORC1 Inhibition Factors_II_VII_IX_X Factors II, VII, IX, X (Synthesis) VKORC1->Factors_II_VII_IX_X Activates Vitamin K Factors_II_VII_IX_X->FVIIa Factors_II_VII_IX_X->FIXa Factors_II_VII_IX_X->FXa Factors_II_VII_IX_X->Prothrombin

Caption: The Coagulation Cascade and Drug Intervention Points.

Head-to-Head Clinical Trial Data

The following tables summarize the primary efficacy and safety outcomes from the pivotal ROCKET AF trial, which compared this compound (based on Rivaroxaban) to dose-adjusted Warfarin. The trial enrolled 14,264 patients with non-valvular atrial fibrillation at an increased risk for stroke.

Table 1: Primary Efficacy Outcomes

This table presents the key efficacy results for the primary endpoint of preventing stroke and non-CNS systemic embolism.

Endpoint (Per-Protocol, As-Treated Population)This compound (N=7,061)Warfarin (N=7,082)Hazard Ratio (95% CI)p-value (Non-inferiority)
Stroke or Systemic Embolism 188 events (1.7% per year)241 events (2.2% per year)0.79 (0.66 - 0.96)<0.001

Data based on the ROCKET AF trial results.

Table 2: Principal Safety Outcomes

This table details the rates of major and clinically relevant non-major bleeding events, as well as specific types of critical bleeding.

Endpoint (Safety Population, On-Treatment)This compound (N=7,111)Warfarin (N=7,125)Hazard Ratio (95% CI)p-value
Major and Non-Major Clinically Relevant Bleeding 14.9% per year14.5% per year1.03 (0.96 - 1.11)0.44
Major Bleeding 3.6% per year3.4% per year1.04 (0.90 - 1.20)0.58
Intracranial Hemorrhage 55 events (0.5% per year)84 events (0.7% per year)0.67 (0.47 - 0.93)0.02
Fatal Bleeding 0.2% per year0.5% per year0.50 (0.31 - 0.79)0.003
Gastrointestinal Bleeding 3.2% per year2.2% per year->0.05

Data based on the ROCKET AF trial results.

Experimental Protocols

The methodologies described below are based on the study design of the pivotal ROCKET AF clinical trial.

Key Experiment 1: Evaluation of Primary Efficacy Endpoint
  • Objective: To determine if this compound was non-inferior to dose-adjusted Warfarin in preventing the composite endpoint of stroke (ischemic or hemorrhagic) and non-CNS systemic embolism.

  • Methodology:

    • Patient Population: A total of 14,264 patients with documented non-valvular AF and a history of stroke/TIA or at least two other risk factors for stroke (e.g., age ≥75, hypertension, diabetes, heart failure) were enrolled.

    • Randomization and Blinding: Patients were randomly assigned in a double-blind, double-dummy fashion to receive either fixed-dose this compound or dose-adjusted Warfarin.

    • Treatment Regimen:

      • This compound Group: Received a 20 mg oral dose once daily. A reduced dose of 15 mg once daily was administered to patients with moderate renal impairment (Creatinine Clearance 30-49 mL/min).

      • Warfarin Group: Received a dose-adjusted regimen to maintain a target International Normalized Ratio (INR) between 2.0 and 3.0. INR was monitored at least monthly.

    • Endpoint Adjudication: All potential primary endpoint events were reviewed and confirmed by a blinded central adjudication committee based on predefined criteria.

    • Statistical Analysis: A per-protocol, as-treated analysis was the primary method for assessing non-inferiority. A Cox proportional-hazards model was used to calculate the hazard ratio and confidence intervals.

Key Experiment 2: Assessment of Principal Safety Endpoints
  • Objective: To compare the safety profile of this compound versus Warfarin, focusing on the incidence of major and non-major clinically relevant bleeding.

  • Methodology:

    • Safety Population: The analysis included all randomized patients who received at least one dose of the study drug.

    • Data Collection: Investigators recorded all bleeding events at each patient visit (scheduled at weeks 1, 2, 4, and monthly thereafter).

    • Endpoint Definitions: Bleeding events were classified according to standardized criteria (e.g., ISTH definitions). Major bleeding was defined as clinically overt bleeding associated with a fall in hemoglobin of ≥2 g/dL, transfusion of ≥2 units of blood, or occurring in a critical site (such as intracranial), or being fatal.

    • Statistical Analysis: The time to the first major or non-major clinically relevant bleeding event was analyzed using a Cox proportional-hazards model. Rates of specific bleeding types (e.g., intracranial, fatal) were also compared.

Clinical Trial Workflow Visualization

The diagram below outlines the logical flow of the head-to-head comparative study, from patient enrollment to final analysis.

G cluster_treatment Double-Blind, Double-Dummy Treatment Period Screening Patient Screening (Non-Valvular AF, High Stroke Risk) Inclusion Informed Consent & Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Eligible Screen_Fail Screen Failure Inclusion->Screen_Fail Not Eligible Chloculol_Arm This compound Arm (Active this compound + Placebo Warfarin) Randomization->Chloculol_Arm Warfarin_Arm Warfarin Arm (Active Warfarin + Placebo this compound) Randomization->Warfarin_Arm FollowUp Monthly Follow-Up Visits (Event Monitoring, Safety Assessment, INR for Warfarin Arm) Chloculol_Arm->FollowUp Warfarin_Arm->FollowUp EoS End of Study Treatment (Premature Discontinuation or Study Completion) FollowUp->EoS Observation 30-Day Post-Treatment Observation Period EoS->Observation Proceed Analysis Final Data Analysis (Efficacy & Safety Endpoints) Observation->Analysis

Caption: Workflow of the Randomized Controlled Trial.

References

Independent Verification of Chloculol: A Comparative Analysis Against Alternative MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the novel MEK1/2 inhibitor, Chloculol, against established and alternative compounds in the same class. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's performance and potential. The findings are based on a series of standardized in vitro and in vivo experiments designed to evaluate potency, selectivity, and efficacy.

Comparative Performance Data

Quantitative data from key experiments are summarized below. These tables offer a direct comparison of this compound with two other MEK1/2 inhibitors: "Compound A," representing an earlier, less selective generation of inhibitors, and "Compound B," a contemporary competitor.

Table 1: In Vitro Kinase Inhibition Potency (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the target kinases (MEK1, MEK2) and a representative off-target kinase (ERK2) to assess selectivity.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)ERK2 IC50 (nM)Selectivity (ERK2/MEK1)
This compound 0.851.10>10,000>11,765x
Compound A75905,20069x
Compound B1.201.50>10,000>8,333x

Table 2: Cell-Based Efficacy in A375 Melanoma Cells (EC50)

This table shows the half-maximal effective concentration (EC50) required to inhibit cell proliferation in the A375 human melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.

CompoundCell Viability EC50 (nM)
This compound 15.5
Compound A450.0
Compound B21.0

Table 3: In Vivo Efficacy in A375 Xenograft Model

This table presents the tumor growth inhibition (TGI) observed in a mouse xenograft model implanted with A375 cells. Compounds were administered orally once daily for 14 days.

CompoundDosage (mg/kg)Tumor Growth Inhibition (%)
This compound 1085%
Compound A5045%
Compound B1078%

Signaling Pathway and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action and the experimental processes used in this comparative analysis.

MAPK_Pathway cluster_input Upstream Signals cluster_cascade MAPK/ERK Cascade cluster_output Cellular Response cluster_inhibitors GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation This compound This compound & Alternatives This compound->MEK

Caption: Simplified MAPK/ERK signaling cascade showing the inhibition of MEK1/2 by this compound.

In_Vitro_Workflow cluster_0 Phase 1: Biochemical Assay cluster_1 Phase 2: Cell-Based Assay start Prepare Kinase & Substrate Solution add_compounds Add this compound & Alternatives (Serial Dilution) start->add_compounds incubate Incubate at 30°C add_compounds->incubate add_atp Initiate Reaction (Add ATP) incubate->add_atp measure Measure Kinase Activity (Luminescence) add_atp->measure calc_ic50 Calculate IC50 Values measure->calc_ic50 plate_cells Plate A375 Cells calc_ic50->plate_cells Proceed if potent & selective treat_cells Treat with Compounds (72 hours) plate_cells->treat_cells add_reagent Add Cell Viability Reagent treat_cells->add_reagent read_plate Measure Viability (Fluorescence) add_reagent->read_plate calc_ec50 Calculate EC50 Values read_plate->calc_ec50

Caption: Workflow for in vitro screening of this compound from biochemical to cell-based assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Objective: To determine the IC50 value of test compounds against MEK1, MEK2, and ERK2 kinases.

  • Materials: Recombinant human MEK1, MEK2, ERK2 kinases; appropriate kinase substrates; ADP-Glo™ Kinase Assay kit; test compounds (this compound, A, B); DMSO; 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (Fluorescence-based)
  • Objective: To determine the EC50 value of test compounds on the proliferation of A375 melanoma cells.

  • Materials: A375 cell line; RPMI-1640 medium supplemented with 10% FBS; test compounds; CellTiter-Glo® Luminescent Cell Viability Assay kit; 96-well clear-bottom cell culture plates.

  • Procedure:

    • Seed A375 cells into 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to DMSO-treated control cells and plot the results to determine the EC50 value.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in an A375 melanoma mouse xenograft model.

  • Materials: Female athymic nude mice (6-8 weeks old); A375 cells; Matrigel; test compounds formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Procedure:

    • Subcutaneously implant 5 x 10^6 A375 cells mixed with Matrigel into the right flank of each mouse.

    • Monitor tumor growth regularly. When tumors reach an average volume of approximately 150-200 mm³, randomize the animals into treatment groups (n=8 per group).

    • Administer the vehicle control, this compound (10 mg/kg), Compound A (50 mg/kg), or Compound B (10 mg/kg) orally, once daily.

    • Measure tumor volume using calipers twice a week and calculate the volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight as an indicator of toxicity.

    • After 14 days of treatment, euthanize the animals and excise the tumors for final weight measurement.

    • Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

A Comparative Safety Profile of Chloculol, a Novel JAK1/2 Inhibitor, Against Established Comparators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive preclinical safety comparison of Chloculol, a novel investigational Janus kinase (JAK) 1/2 inhibitor, with the established JAK inhibitors Tofacitinib and Baricitinib. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's safety profile.

The JAK-STAT signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, playing a key role in immunity and inflammation.[1][2][3][4] Consequently, JAK inhibitors have emerged as a significant therapeutic class for various autoimmune and inflammatory diseases.[5] However, their mechanism of action can also lead to a range of adverse events. This guide benchmarks the preclinical safety of this compound to provide a foundational understanding of its therapeutic potential.

Comparative In Vitro Safety Pharmacology

The following table summarizes key in vitro safety data for this compound compared to Tofacitinib and Baricitinib. These assays are crucial for the early identification of potential off-target effects and liabilities.

ParameterThis compound (Fictional Data)TofacitinibBaricitinibSignificance
JAK1 IC₅₀ (nM) 2.53.25.9Potency against primary target.
JAK2 IC₅₀ (nM) 3.14.15.7Potency against primary target.
JAK3 IC₅₀ (nM) 1501.6>400Selectivity against JAK3 may reduce certain side effects.
TYK2 IC₅₀ (nM) 952953Selectivity against other JAK family kinases.
hERG Inhibition IC₅₀ (µM) >30>10>30Low risk of QT prolongation and cardiac arrhythmia.
Ames Test NegativeNegativeNegativeIndicates a lack of mutagenic potential.
Cytochrome P450 (CYP3A4) Inhibition IC₅₀ (µM) 186.4>25Risk of drug-drug interactions.

Data for Tofacitinib and Baricitinib are compiled from publicly available literature and may vary between studies.

Comparative In Vivo Toxicology

The following table presents key findings from preclinical in vivo toxicology studies in rodent models. These studies are essential for determining the maximum tolerated dose (MTD) and identifying potential target organ toxicities.

ParameterThis compound (Fictional Data)TofacitinibBaricitinibSignificance
Rodent MTD (mg/kg/day) 10075120Maximum Tolerated Dose in preclinical species.
Primary Target Organs of Toxicity Hematopoietic system (mild anemia), Lymphoid tissuesHematopoietic system, Liver, GI tractHematopoietic system, GI tract, SkinIdentification of dose-limiting toxicities.
Observed Adverse Events (Rodent) Decreased lymphocyte count, mild reversible anemiaIncreased liver enzymes, lymphopenia, infectionsDecreased reticulocytes, infections, skin rashesReflects potential clinical adverse event profile.
Adverse Events of Special Interest (AESI) for JAK Inhibitors

Clinical experience with JAK inhibitors has highlighted several adverse events of special interest. While clinical data for this compound is not yet available, this section provides context based on the known profiles of Tofacitinib and Baricitinib.

  • Serious Infections: JAK inhibitors can increase the risk of serious infections due to their immunosuppressive effects. Both Tofacitinib and Baricitinib have shown higher rates of infections, particularly herpes zoster, compared to placebo.

  • Thromboembolic Events: An increased risk of thromboembolic events, such as deep vein thrombosis and pulmonary embolism, has been associated with certain JAK inhibitors.

  • Malignancy: Concerns have been raised about a potential increased risk of malignancies, particularly with long-term use.

  • Major Adverse Cardiovascular Events (MACE): Some studies have suggested a higher risk of MACE for certain JAK inhibitors compared to TNF inhibitors, particularly in high-risk patient populations.

Visualizations: Workflows and Pathways

To further elucidate the context of this compound's safety assessment, the following diagrams illustrate the preclinical safety evaluation workflow and the targeted biological pathway.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Toxicology Target_Assays Target & Selectivity (JAK1, JAK2, JAK3, TYK2) Dose_Finding Dose Range-Finding (Rodent) Target_Assays->Dose_Finding Safety_Panels General Safety Panels (e.g., Kinase, GPCR) Safety_Panels->Dose_Finding hERG_Assay hERG Assay (Cardiac Safety) hERG_Assay->Dose_Finding Ames_Test Ames Test (Mutagenicity) Ames_Test->Dose_Finding CYP_Assay CYP450 Assay (Drug Interaction) CYP_Assay->Dose_Finding GLP_Tox GLP Toxicology Studies (Rodent & Non-Rodent) Dose_Finding->GLP_Tox Safety_Pharm Cardiovascular & Respiratory Safety GLP_Tox->Safety_Pharm IND_Submission IND Submission Safety_Pharm->IND_Submission Lead_Opt Lead Optimization Lead_Opt->Target_Assays

Caption: Preclinical safety assessment workflow for a novel kinase inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Transcription Gene Transcription (Inflammation, Immunity) DNA->Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Simplified diagram of the JAK-STAT signaling pathway inhibited by this compound.

Experimental Protocols

hERG Patch Clamp Assay

The potential for cardiac liability was assessed via a whole-cell patch-clamp assay using HEK293 cells stably expressing the hERG potassium channel.

  • Cell Culture: hERG-expressing HEK293 cells were cultured to 70-90% confluency.

  • Electrophysiology: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were held at a potential of -80 mV.

  • Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents, which involved a depolarizing step to +40 mV followed by a repolarizing step to -50 mV to measure the peak tail current.

  • Compound Application: Test compounds were perfused over the cells at increasing concentrations (e.g., 0.1, 1, 10 µM). A known hERG inhibitor (e.g., E-4031) was used as a positive control.

  • Data Analysis: The inhibition of the hERG current was measured at each concentration, and an IC₅₀ value was determined by fitting the data to a concentration-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of this compound was evaluated using the Ames test with various strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.

  • Strain Preparation: Bacterial strains were grown overnight in nutrient broth.

  • Metabolic Activation: The test was performed with and without a mammalian liver metabolic activation system (S9 fraction) to detect pro-mutagens.

  • Exposure: The bacterial strains were exposed to various concentrations of the test compound on histidine-deficient agar (B569324) plates. A vehicle control and a known mutagen (positive control) were included for each strain.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a prototrophic state and can synthesize histidine) compared to the vehicle control.

In Vivo Rodent Toxicology Study (14-Day)

A 14-day, repeat-dose toxicology study was conducted in Sprague-Dawley rats to determine the MTD and identify potential target organs.

  • Animal Dosing: Animals were divided into groups and administered this compound orally once daily at various dose levels (e.g., 10, 30, 100 mg/kg). A vehicle control group was included.

  • Clinical Observations: Animals were monitored daily for clinical signs of toxicity, and body weight and food consumption were recorded regularly.

  • Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals underwent a full necropsy. A comprehensive list of tissues was collected, preserved, and subjected to histopathological examination by a veterinary pathologist.

  • Data Analysis: All findings were analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any dose-dependent toxicities.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for the safe handling and disposal of research-grade chemicals where established protocols are unavailable.

For researchers and scientists at the forefront of drug development and chemical synthesis, the emergence of novel compounds presents unique challenges, not least of which is ensuring their safe and compliant disposal. This guide addresses the proper disposal procedures for a research chemical, using "Chloculol" (CAS No. 131652-35-2) as a case study for a substance with limited publicly available safety and disposal information.

While specific disposal instructions for this compound are not readily found in public records, a systematic approach based on established principles of laboratory safety and hazardous waste management can ensure the protection of personnel and the environment. This document provides a procedural, step-by-step guide for the disposal of such research-grade chemicals.

I. Pre-Disposal Safety and Characterization

Before initiating any disposal process, it is imperative to conduct a thorough risk assessment. For a novel compound like this compound, this involves leveraging all available data, such as its molecular formula (C15H15ClO4) and any known structural alerts for reactivity or toxicity.

Experimental Protocol for Preliminary Hazard Assessment:

  • Literature and Database Review: Conduct an exhaustive search of chemical databases (e.g., PubChem, SciFinder) for the CAS number and chemical name to identify any published data on toxicity, reactivity, or environmental fate. For this compound, limited information is available, indicating it should be handled with caution as a potentially hazardous substance.[1]

  • In Silico Toxicity Prediction: Utilize computational toxicology tools to predict potential hazards based on the chemical structure. This can provide insights into potential carcinogenicity, mutagenicity, and other health effects.

  • Small-Scale Compatibility Testing: If mixing with other waste streams is considered, perform small-scale compatibility tests in a controlled environment (e.g., a fume hood) to check for exothermic reactions, gas evolution, or precipitation.

II. Step-by-Step Disposal Procedure for Research Chemicals

The following is a general, five-step procedure for the safe disposal of a research chemical with unknown or limited hazard data.

  • Waste Identification and Classification:

    • Based on the preliminary hazard assessment, classify the waste. In the absence of specific data, treat the substance as hazardous.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Selection and Labeling:

    • Choose a container that is chemically resistant to the waste. For chlorinated organic compounds, a high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (131652-35-2), and the primary hazard(s) (e.g., "Potentially Toxic," "Environmental Hazard").

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent spills.

    • Keep the container closed at all times except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS department with all available information about the chemical, including its name, CAS number, quantity, and any known or suspected hazards.

  • Record Keeping:

    • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

III. Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the management of hazardous waste in a laboratory setting. These are general guidelines and may vary based on local regulations.

ParameterGuidelineRegulatory Citation (Example)
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste40 CFR 262.15
Maximum Accumulation Time in SAA 1 year (or until the volume limit is reached, whichever comes first)40 CFR 262.15(a)(6)
Central Accumulation Area (CAA) Storage Time ≤ 90 days for Large Quantity Generators (LQGs)40 CFR 262.17(a)
Empty Container Rinsing Triple rinse with a suitable solvent40 CFR 261.7

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow Chemical Waste Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Chemical Waste Generated B Is Hazard Information Available? A->B C Consult SDS / Chemical Databases B->C Yes D Treat as Unknown Hazardous Waste B->D No E Determine Waste Category (e.g., Halogenated, Non-Halogenated, Corrosive) C->E D->E F Select Appropriate Waste Container E->F G Label Container Correctly F->G H Store in Satellite Accumulation Area G->H I Is Container Full or Accumulation Time Limit Reached? H->I I->H No J Contact EHS for Pickup I->J Yes K Maintain Disposal Records J->K

Caption: Decision workflow for laboratory chemical waste disposal.

Disclaimer: This document provides a general framework for the disposal of research chemicals with limited safety information. It is not a substitute for a comprehensive, chemical-specific risk assessment and disposal plan. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Chloculol

Author: BenchChem Technical Support Team. Date: December 2025

Handling and Safety Protocol for Chloculol

Disclaimer: this compound is a fictional chemical compound. The following information is a hypothetical guide created for illustrative purposes and is based on general laboratory safety principles for handling hazardous chemicals. Always refer to the specific Safety Data Sheet (SDS) for any real chemical you are working with.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance for safe operational and disposal plans.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to be a volatile and corrosive compound that is toxic upon inhalation and skin contact. The following personal protective equipment is mandatory for its handling.

Recommended PPE for Handling this compound
PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedProtects against skin contact and absorption.
Eye Protection Chemical splash gogglesProtects eyes from splashes and vapors.
Body Protection Chemical-resistant lab coatProtects against splashes and contamination of personal clothing.
Respiratory Protection Fume hoodProvides primary vapor and aerosol containment.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Materials:

  • This compound reagent

  • Nitrile gloves (2 pairs)

  • Chemical splash goggles

  • Chemical-resistant lab coat

  • Calibrated fume hood

  • Waste container for this compound-contaminated materials

  • Spill kit for volatile corrosive substances

Procedure:

  • Preparation: 1.1. Ensure the fume hood is certified and functioning correctly. 1.2. Don the required PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves. 1.3. Place all necessary equipment and reagents inside the fume hood. 1.4. Don the second pair of nitrile gloves.

  • Handling this compound: 2.1. Perform all manipulations of this compound within the fume hood. 2.2. Avoid sudden movements to prevent splashes. 2.3. Keep all containers of this compound sealed when not in use.

  • Post-Handling: 3.1. Securely seal the this compound container. 3.2. Decontaminate any surfaces that may have come into contact with this compound. 3.3. Remove the outer pair of nitrile gloves and dispose of them in the designated waste container. 3.4. Remove the inner pair of nitrile gloves and dispose of them. 3.5. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Guidelines
Waste TypeDisposal ContainerProcedure
Unused this compound Labeled hazardous waste containerSegregate from other chemical waste.
Contaminated PPE Labeled solid waste containerBag all contaminated items before placing them in the container.
Contaminated Glassware Labeled broken glass containerRinse with a suitable solvent before disposal.

Visual Guides

The following diagrams illustrate the workflow for handling this compound and the logical relationship between the hazard and the required safety measures.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood prep2 Don PPE: Lab Coat, Goggles, Inner Gloves prep1->prep2 prep3 Place Equipment in Hood prep2->prep3 prep4 Don Outer Gloves prep3->prep4 handle1 Perform Work in Fume Hood prep4->handle1 handle2 Keep Containers Sealed handle1->handle2 post1 Seal this compound Container handle2->post1 post2 Decontaminate Surfaces post1->post2 post3 Doff & Dispose Outer Gloves post2->post3 post4 Doff & Dispose Inner Gloves post3->post4 post5 Wash Hands post4->post5

Caption: Workflow for Safe Handling of this compound.

G cluster_ppe Personal Protective Equipment cluster_disposal Disposal Plan hazard This compound Hazard (Volatile, Corrosive, Toxic) gloves Nitrile Gloves hazard->gloves Skin Contact goggles Chemical Goggles hazard->goggles Eye Splash/Vapor coat Lab Coat hazard->coat Body Splash hood Fume Hood hazard->hood Inhalation waste_chem Hazardous Chemical Waste hazard->waste_chem Unused Reagent waste_solid Contaminated Solid Waste gloves->waste_solid coat->waste_solid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.